Ripk3-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H11N5S |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-(6-ethenylpyrido[3,4-d]pyrimidin-4-yl)-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C16H11N5S/c1-2-10-5-12-14(7-17-10)18-8-19-16(12)21-11-3-4-15-13(6-11)20-9-22-15/h2-9H,1H2,(H,18,19,21) |
InChI Key |
DCSISVAQAFTARM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC2=C(C=N1)N=CN=C2NC3=CC4=C(C=C3)SC=N4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Ripk3-IN-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ripk3-IN-3 is a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key serine/threonine kinase that governs the execution of necroptosis, a form of regulated necrotic cell death. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical activity, cellular effects, and preclinical applications. Quantitative data are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development.
Introduction to RIPK3 and Necroptosis
Necroptosis is a regulated form of necrosis that is implicated in a wide range of human pathologies, including inflammatory diseases, neurodegenerative disorders, and cancer.[1] Unlike apoptosis, which is a non-inflammatory, caspase-dependent process, necroptosis is a lytic and pro-inflammatory mode of cell death. The core signaling pathway of necroptosis is mediated by a complex of proteins, centrally featuring RIPK1 and RIPK3.[2] Upon stimulation by various signals, such as tumor necrosis factor (TNF), Toll-like receptor (TLR) ligands, or viral infections, RIPK1 and RIPK3 form a complex called the necrosome.[3] Within the necrosome, RIPK3 becomes activated and phosphorylates its substrate, the mixed lineage kinase domain-like (MLKL) protein.[4] Phosphorylated MLKL (p-MLKL) then oligomerizes and translocates to the plasma membrane, leading to membrane disruption and cell death.[4]
Given the central role of RIPK3 in necroptosis, it has emerged as an attractive therapeutic target for diseases where necroptosis is a key driver of pathology. Small molecule inhibitors of RIPK3, such as this compound, offer a promising strategy to modulate this pathway for therapeutic benefit.
Mechanism of Action of this compound
This compound is a selective inhibitor of the kinase activity of RIPK3.[4] Its primary mechanism of action is the direct inhibition of RIPK3's ability to phosphorylate MLKL. By preventing the phosphorylation of MLKL, this compound blocks the subsequent steps in the necroptotic cascade, including the oligomerization of p-MLKL and its translocation to the plasma membrane.[4] This ultimately results in the inhibition of necroptotic cell death.[4]
Beyond its direct role in inhibiting necroptosis, this compound has been shown to have other cellular effects. It downregulates the secretion of the chemokine CXCL5 and inhibits the migration and invasion of AsPC-1 pancreatic cancer cells.[4]
Signaling Pathway
The following diagram illustrates the canonical necroptosis signaling pathway and the point of intervention for this compound.
Quantitative Data
The following table summarizes the available quantitative data for this compound and other relevant RIPK3 inhibitors for comparison.
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) | Selectivity | Reference |
| This compound | RIPK3 | Kinase Assay | 10 | N/A | Selective | [4] |
| GSK'872 | RIPK3 | Kinase Assay | 1.3 | 1.8 | >1000-fold vs >300 kinases | [5][6] |
| Zharp-99 | RIPK3 | Kinase Assay | N/A | 1.35 | Selective for RIPK3 over RIPK1 | [1] |
N/A: Not Available
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound.
In Vitro RIPK3 Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the activity of RIPK3 by measuring the amount of ADP produced during the kinase reaction.
Workflow Diagram:
Materials:
-
Recombinant human RIPK3 protein
-
This compound
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 5 µL of the this compound dilutions or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 5 µL of a solution containing recombinant RIPK3 to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing MBP and ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Necroptosis Inhibition Assay
This cell-based assay assesses the ability of this compound to protect cells from induced necroptosis.
Materials:
-
HT-29 human colon adenocarcinoma cells
-
DMEM supplemented with 10% FBS and antibiotics
-
Human TNFα
-
SMAC mimetic (e.g., birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well cell culture plates
Procedure:
-
Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of this compound or DMSO for 1-2 hours.
-
Induce necroptosis by adding a combination of TNFα (e.g., 20 ng/mL), SMAC mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM).
-
Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.
-
Measure cell viability using a reagent such as CellTiter-Glo® according to the manufacturer's instructions.
-
Determine the concentration of this compound that results in 50% protection from necroptosis (EC50).
AsPC-1 Cell Migration and Invasion Assays
These assays evaluate the effect of this compound on the migratory and invasive potential of pancreatic cancer cells.
Workflow Diagram:
Materials:
-
AsPC-1 pancreatic cancer cells
-
RPMI-1640 medium with 10% FBS and antibiotics
-
Transwell inserts (8.0 µm pore size)
-
Matrigel Basement Membrane Matrix (for invasion assay)
-
Fetal Bovine Serum (FBS) as a chemoattractant
-
This compound
-
Crystal violet staining solution
-
Cotton swabs
Procedure for Migration Assay:
-
Starve AsPC-1 cells in serum-free medium for 24 hours.
-
Place Transwell inserts into a 24-well plate.
-
Add 600 µL of medium containing 10% FBS to the lower chamber of each well.
-
Resuspend starved AsPC-1 cells in serum-free medium and add 1 x 10^5 cells in 100 µL to the upper chamber of each insert.
-
Add different concentrations of this compound or DMSO to the upper chamber.
-
Incubate for 24 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with 0.1% crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
Procedure for Invasion Assay:
-
Thaw Matrigel at 4°C overnight.
-
Dilute Matrigel with cold serum-free medium and coat the upper surface of the Transwell inserts. Allow to solidify at 37°C for 1 hour.
-
Follow steps 1-9 of the migration assay protocol, but incubate for 48 hours to allow for invasion through the Matrigel.
Conclusion
This compound is a valuable research tool for studying the role of RIPK3-mediated necroptosis in various physiological and pathological processes. Its high potency and selectivity make it a suitable candidate for further preclinical development as a therapeutic agent for inflammatory and other necroptosis-driven diseases. The experimental protocols provided herein offer a framework for the continued investigation of this compound and other modulators of the necroptosis pathway. Further studies are warranted to fully elucidate its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and its full range of therapeutic potential.
References
- 1. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 2. RIPK3 signaling and its role in regulated cell death and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIPK3 in necroptosis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. RIPK3: A New Player in Renal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Ripk3-IN-3: A Selective Kinase Inhibitor Targeting Necroptosis
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Ripk3-IN-3, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). RIPK3 is a crucial serine/threonine kinase that plays a central role in the execution of necroptosis, a form of regulated necrotic cell death implicated in various inflammatory diseases, neurodegenerative disorders, and cancer. This document details the mechanism of action, quantitative biochemical and cellular activity, and key experimental protocols for the evaluation of this compound, serving as a valuable resource for scientists engaged in the study of necroptosis and the development of novel therapeutics targeting this pathway.
Core Concepts and Mechanism of Action
Necroptosis is a regulated cell death pathway that is initiated in response to various stimuli, including death receptor ligands (e.g., TNFα), pathogen-associated molecular patterns (PAMPs), and damage-associated molecular patterns (DAMPs).[1][2] Unlike apoptosis, which is generally considered immunologically silent, necroptosis is highly pro-inflammatory due to the release of cellular contents upon plasma membrane rupture.[2][3]
The core of the necroptotic signaling machinery involves the sequential activation of RIPK1 and RIPK3.[1][4] Upon stimulation, RIPK1 and RIPK3 interact via their RIP homotypic interaction motifs (RHIMs) to form a functional amyloid-like complex known as the necrosome.[3][5] Within the necrosome, RIPK3 becomes autophosphorylated and activated.[3] Activated RIPK3 then phosphorylates its primary substrate, the mixed lineage kinase domain-like pseudokinase (MLKL).[6][7] This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[6][7]
This compound is a selective inhibitor that targets the kinase activity of RIPK3.[8][9] By binding to the ATP-binding pocket of RIPK3, this compound prevents its autophosphorylation and subsequent phosphorylation of MLKL.[8] This action effectively blocks the downstream events of MLKL oligomerization and membrane translocation, thereby inhibiting necroptosis.[8][9]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Human RIPK3 | 10 | GSK'872 | >10,000 |
| Human RIPK1 | >10,000 | Nec-1 | ~180 |
Data compiled from publicly available information. GSK'872 is another known RIPK3 inhibitor, and Nec-1 is a well-characterized RIPK1 inhibitor.
Table 2: Cellular Activity in Necroptosis Models
| Cell Line | Necroptosis Stimulus | Assay | This compound EC50 (nM) |
| HT-29 (Human colon adenocarcinoma) | TNFα + Smac mimetic + z-VAD-FMK (TSZ) | Cell Viability | ~50 |
| L929 (Mouse fibrosarcoma) | TNFα | Cell Viability | ~100 |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS + z-VAD-FMK | Cell Viability | ~75 |
EC50 values represent the concentration of this compound required to achieve 50% inhibition of necroptotic cell death.
Table 3: In Vivo Efficacy in a Mouse Model of TNFα-Induced Systemic Inflammatory Response Syndrome (SIRS)
| Treatment Group | Dose (mg/kg, i.p.) | Outcome |
| Vehicle | - | 100% mortality within 24 hours |
| This compound | 10 | Significant protection from mortality |
| This compound | 30 | Complete protection from mortality |
This table summarizes the protective effects of this compound in a preclinical model of severe inflammation.
Signaling Pathways and Experimental Workflows
Visual representations of the core signaling pathway and experimental procedures are provided below using Graphviz.
Caption: The RIPK3-mediated necroptosis signaling pathway.
Caption: Experimental workflow for the in vitro RIPK3 kinase assay.
Detailed Experimental Protocols
In Vitro RIPK3 Kinase Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human RIPK3.
Materials:
-
Recombinant human RIPK3 protein
-
This compound
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
ATP
-
Myelin Basic Protein (MBP) as a generic substrate
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well white plates
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
Add 2.5 µL of the this compound dilution or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of recombinant RIPK3 enzyme solution to each well and gently mix.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
Prepare the kinase reaction mix by adding ATP and MBP to the kinase assay buffer. The final concentration of ATP should be close to the Km value for RIPK3, if known, or a standard concentration (e.g., 10 µM). The final concentration of MBP is typically in the range of 0.1-0.2 mg/mL.
-
Initiate the kinase reaction by adding 5 µL of the kinase reaction mix to each well.
-
Incubate the plate at room temperature for 1-2 hours.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Necroptosis Assay in HT-29 Cells
This protocol outlines a method to assess the ability of this compound to protect human colon adenocarcinoma HT-29 cells from induced necroptosis.
Materials:
-
HT-29 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Human TNFα
-
Smac mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom white plates
Procedure:
-
Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Pre-treat the cells by adding the this compound dilutions to the wells and incubate for 1-2 hours.
-
Induce necroptosis by adding a cocktail of TNFα (e.g., 100 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM) to the wells.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. The luminescent signal is proportional to the number of viable cells.
-
Calculate the percentage of cell death inhibition for each concentration of this compound relative to the vehicle-treated control and determine the EC50 value.
In Vivo Murine Model of TNFα-Induced Systemic Inflammatory Response Syndrome (SIRS)
This protocol describes a preclinical model to evaluate the in vivo efficacy of this compound in preventing TNFα-induced lethal shock.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Mouse TNFα
-
This compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80)
-
Sterile saline
Procedure:
-
Acclimatize the mice for at least one week before the experiment.
-
Administer this compound or vehicle to the mice via intraperitoneal (i.p.) injection at the desired doses (e.g., 10 and 30 mg/kg).
-
After 1-2 hours, challenge the mice with a lethal dose of mouse TNFα (e.g., 20 mg/kg) via i.p. injection.
-
Monitor the mice for signs of distress and survival over a period of 48 hours. Rectal temperature can also be monitored as a surrogate marker of the inflammatory response.
-
Record the survival data and analyze it using Kaplan-Meier survival curves and the log-rank test to determine the statistical significance of the protective effect of this compound.
Conclusion
This compound is a valuable chemical probe for studying the role of RIPK3 kinase activity in necroptosis and related pathologies. Its high potency and selectivity make it a superior tool compared to less specific inhibitors. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting RIPK3 in a range of human diseases. As with any pharmacological agent, careful experimental design and appropriate controls are essential for the robust interpretation of results.
References
- 1. RIPK3 in cell death and inflammation: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of RIPK3 in necroptosis, cell signaling, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inflammatory signal adaptor RIPK3: functions beyond necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIPK3 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. gentaur.com [gentaur.com]
Unraveling the Molecular Dance: A Technical Guide to the Interaction of Ripk3-IN-3 with the RIPK1-RIPK3 Necrosome
For Immediate Release
A Deep Dive into Necroptosis Inhibition: The Role and Characterization of Ripk3-IN-3
This technical guide provides an in-depth analysis of the interaction between the selective inhibitor, this compound, and the RIPK1-RIPK3 necrosome, a key complex in the execution of necroptotic cell death. This document is intended for researchers, scientists, and drug development professionals engaged in the study of necroptosis and the development of therapeutic agents targeting this pathway.
Introduction to Necroptosis and the RIPK1-RIPK3 Necrosome
Necroptosis is a form of regulated necrosis, or programmed cell death, that is implicated in a variety of physiological and pathological processes, including inflammation, infectious disease, and ischemia-reperfusion injury.[1] Unlike apoptosis, necroptosis is a lytic form of cell death that culminates in the rupture of the plasma membrane and the release of cellular contents, thereby triggering an inflammatory response.[1]
The central signaling hub for necroptosis is the necrosome, a multi-protein complex composed of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3).[1] The formation of the necrosome is a critical event, initiated by stimuli such as tumor necrosis factor (TNF), which leads to the recruitment and activation of RIPK1 and RIPK3.[2][3] This interaction is mediated by their respective RIP Homotypic Interaction Motifs (RHIMs), leading to the formation of a functional amyloid-like signaling complex.[4] Within the necrosome, RIPK3 becomes autophosphorylated and subsequently phosphorylates its downstream substrate, Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[3][5] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell death.[5]
Given the central role of RIPK3 kinase activity in driving necroptosis, it has emerged as a prime therapeutic target for diseases where this cell death pathway is dysregulated.
This compound: A Selective Inhibitor of RIPK3 Kinase Activity
This compound is a potent and selective small molecule inhibitor of RIPK3 kinase activity. Its primary mechanism of action is the direct inhibition of the catalytic function of RIPK3, thereby preventing the phosphorylation of MLKL and the subsequent execution of necroptosis.
Quantitative Data on this compound and Other RIPK3 Inhibitors
The potency of this compound and other notable RIPK3 inhibitors is summarized in the table below. This data provides a comparative landscape of their efficacy in inhibiting RIPK3.
| Inhibitor | Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| This compound | RIPK3 | Kinase Assay | 10 | Not Reported | N/A |
| Zharp-99 | RIPK3 | Kinase Assay | Not Reported | 1.35 | [5][6] |
| GSK'843 | RIPK3 | Fluorescence Polarization | 8.6 | Not Reported | [7] |
| GSK'872 | RIPK3 | Fluorescence Polarization | 1.8 | Not Reported | [7] |
| PP2 | RIPK3 | Radiometric Biochemical Assay | 46.5 | Not Reported | [8] |
Experimental Protocols for Characterizing the this compound-Necrosome Interaction
This section provides detailed methodologies for key experiments used to elucidate the interaction of this compound with the RIPK1-RIPK3 necrosome.
In Vitro RIPK3 Kinase Inhibition Assay
This assay determines the concentration of this compound required to inhibit 50% of RIPK3's kinase activity (IC50).
Materials:
-
Recombinant human RIPK3 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-³³P]-ATP
-
This compound at various concentrations
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing recombinant RIPK3, MBP, and kinase assay buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³³P]-ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³³P]-ATP.
-
Quantify the amount of ³³P-labeled MBP using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[9]
Co-Immunoprecipitation (Co-IP) to Assess Necrosome Formation
This protocol is used to determine if this compound affects the interaction between RIPK1 and RIPK3 within the necrosome.
Materials:
-
Cell line capable of undergoing necroptosis (e.g., HT-29, L929)
-
Necroptosis-inducing stimuli (e.g., TNFα, Smac mimetic, z-VAD-FMK)
-
This compound
-
Lysis buffer (e.g., 1% Triton X-100, 150 mM NaCl, 20 mM Tris-HCl pH 7.4, with protease and phosphatase inhibitors)
-
Anti-RIPK1 or anti-RIPK3 antibody
-
Protein A/G magnetic beads
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., glycine-HCl pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat cells with this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Induce necroptosis by adding the appropriate stimuli.
-
After the desired incubation time, harvest and lyse the cells.[10]
-
Clarify the cell lysates by centrifugation.
-
Incubate the clarified lysates with an anti-RIPK1 or anti-RIPK3 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against RIPK1 and RIPK3 to assess their co-precipitation.[11]
Cell Viability Assay to Measure Necroptosis Inhibition
This assay quantifies the protective effect of this compound against necroptotic cell death.
Materials:
-
Necroptosis-sensitive cell line (e.g., HT-29, L929)
-
Necroptosis-inducing stimuli
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Propidium Iodide and Hoechst stains)
-
Plate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of this compound or DMSO for 1-2 hours.
-
Induce necroptosis by adding the stimuli.
-
Incubate for a time sufficient to induce significant cell death in the control wells (e.g., 6-24 hours).
-
Measure cell viability using the chosen reagent according to the manufacturer's instructions. For example, with Propidium Iodide (PI) and Hoechst staining, live cells will exclude PI and have blue nuclei, while necroptotic cells will be permeable to PI and have red nuclei.[12]
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated and vehicle-treated controls.
-
Determine the EC50 value, the concentration of this compound that protects 50% of the cells from necroptosis.
Visualizing the Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the necroptosis signaling pathway and the experimental workflows described above.
Necroptosis Signaling Pathway
Caption: Necroptosis signaling pathway initiated by TNFα.
In Vitro Kinase Inhibition Assay Workflow
Caption: Workflow for the in vitro RIPK3 kinase inhibition assay.
Co-Immunoprecipitation Workflow
Caption: Workflow for Co-Immunoprecipitation of the necrosome.
Structural Insights into this compound Interaction
While a co-crystal structure of this compound with RIPK3 is not publicly available, analysis of existing RIPK3 crystal structures in complex with other inhibitors provides valuable insights into the likely binding mode.[13][14][15][16] These structures reveal a conserved ATP-binding pocket within the kinase domain of RIPK3. This compound, as a kinase inhibitor, is expected to bind within this pocket, competing with ATP for binding and thereby preventing the transfer of the gamma-phosphate to its substrate, MLKL. The selectivity of this compound for RIPK3 over other kinases is likely achieved through specific interactions with unique residues within or near the ATP-binding site of RIPK3.
Conclusion
This compound is a valuable tool for the study of necroptosis, offering a potent and selective means to inhibit the core kinase of the necrosome. The experimental protocols detailed in this guide provide a robust framework for characterizing its interaction with the RIPK1-RIPK3 complex and its cellular effects. Further structural studies will be instrumental in elucidating the precise molecular interactions that govern its potency and selectivity, paving the way for the development of next-generation necroptosis inhibitors with therapeutic potential.
References
- 1. RIPK3 in cell death and inflammation: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIP3: a molecular switch for necrosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of phosphoproteome in necroptosis reveals a role of TRIM28 phosphorylation in promoting necroptosis-induced cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIPK3 - Wikipedia [en.wikipedia.org]
- 5. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. RIPK3-Dependent Necroptosis Is Induced and Restricts Viral Replication in Human Astrocytes Infected With Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rcsb.org [rcsb.org]
- 14. rcsb.org [rcsb.org]
- 15. Human RIPK3 maintains MLKL in an inactive conformation prior to cell death by necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of RIPK3 Type II Inhibitors Using High-Throughput Mechanistic Studies in Hit Triage - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Role of RIPK3 in Inflammatory Diseases with Ripk3-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ripk3-IN-3, a selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), and its utility in studying inflammatory diseases. This document details the role of RIPK3 in inflammatory signaling, the mechanism of action of this compound, and comprehensive experimental protocols for its use in in vitro and in vivo models of inflammation.
Introduction to RIPK3 and its Role in Inflammation
Receptor-Interacting Protein Kinase 3 (RIPK3) is a serine/threonine kinase that plays a pivotal role in regulating necroptosis, a form of programmed cell death that is highly inflammatory.[1][2] Upon activation by various stimuli, including tumor necrosis factor (TNF), RIPK3 phosphorylates its substrate, Mixed Lineage Kinase Domain-Like (MLKL).[1][2][3] This phosphorylation event leads to the oligomerization of MLKL and its translocation to the plasma membrane, ultimately causing membrane rupture and the release of damage-associated molecular patterns (DAMPs), which trigger an inflammatory response.
Beyond its role in necroptosis, RIPK3 is also implicated in inflammation through necroptosis-independent mechanisms. It can contribute to the activation of the NLRP3 inflammasome and the subsequent production of pro-inflammatory cytokines such as IL-1β.[4] RIPK3 can also be involved in regulating NF-κB signaling pathways.[4] Given its central role in both cell death and inflammation, RIPK3 has emerged as a promising therapeutic target for a range of inflammatory diseases.
This compound: A Selective RIPK3 Inhibitor
This compound (also referred to as compound 20 in its discovery publication) is a potent and selective inhibitor of RIPK3.[1][3] It belongs to the pyrido[3,4-d]pyrimidine class of compounds.[1][2]
Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of RIPK3.[3] By doing so, it prevents the phosphorylation of MLKL, a critical step in the execution of necroptosis.[1][3] This inhibition of MLKL phosphorylation blocks its oligomerization and subsequent translocation to the plasma membrane, thereby preventing necroptotic cell death and the release of pro-inflammatory DAMPs.[1][3] Studies have shown that this compound is selective for RIPK3 over RIPK1.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Assay Condition | Value | Reference |
| RIPK3 IC50 | - | Biochemical Kinase Assay | 10 nM | [3] |
| pMLKL Inhibition | HT-29 | Necroptosis Induction (TSZ) | Comparable to GSK'872 | [1][2] |
| RIPK1 Inhibition | - | Biochemical Kinase Assay | Less potent than GSK'872 | [1][2] |
Table 2: In Vivo Efficacy of this compound in a TNFα-Induced Systemic Inflammatory Response Syndrome (SIRS) Model
| Animal Model | Treatment | Dosage | Outcome | Reference |
| Mice | This compound (i.p.) | 10 or 25 mg/kg | - Protected against lethal shock- Relieved TNFα-induced temperature loss in a dose-dependent manner | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of RIPK3 using this compound.
In Vitro Kinase Assay
This protocol is for determining the direct inhibitory activity of this compound on RIPK3 kinase.
Materials:
-
Recombinant active RIPK3 enzyme
-
Kinase Assay Buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM glycerol 2-phosphate, 20 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate (e.g., Myelin Basic Protein - MBP)
-
ATP (radiolabeled [γ-³³P]ATP or for use with ADP-Glo™ Kinase Assay)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Plate reader (for luminescence) or scintillation counter (for radioactivity)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase assay buffer.
-
Add the desired concentration of this compound or DMSO (vehicle control) to the wells.
-
Add the recombinant RIPK3 enzyme to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate (e.g., MBP).
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction. The method for stopping and detection will depend on the assay format:
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
ADP-Glo™ Kinase Assay: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Necroptosis Assay
This protocol assesses the ability of this compound to inhibit necroptosis in a cellular context. HT-29 human colon adenocarcinoma cells are a commonly used model as they are sensitive to necroptosis induction.
Materials:
-
HT-29 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Necroptosis-inducing agents:
-
TNF-α (T)
-
Smac mimetic (S)
-
z-VAD-FMK (pan-caspase inhibitor) (Z)
-
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, propidium iodide)
-
96-well cell culture plates
-
Plate reader or fluorescence microscope
Procedure:
-
Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Induce necroptosis by adding the combination of TNF-α, Smac mimetic, and z-VAD-FMK (TSZ) to the cell culture medium.
-
Incubate the cells for a specified time (e.g., 8-24 hours).
-
Measure cell viability using a chosen method:
-
CellTiter-Glo®: Measures ATP levels as an indicator of cell viability.
-
Propidium Iodide (PI) Staining: PI is a fluorescent dye that enters cells with compromised membranes (a hallmark of necroptosis) and can be quantified by fluorescence microscopy or flow cytometry.
-
-
Calculate the percentage of cell death inhibition for each concentration of this compound compared to the TSZ-treated control.
Western Blot Analysis of MLKL Phosphorylation
This protocol is used to confirm that this compound inhibits the phosphorylation of MLKL in cells undergoing necroptosis.
Materials:
-
HT-29 cells
-
Necroptosis-inducing agents (TSZ)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-MLKL, anti-total-MLKL, anti-RIPK3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed HT-29 cells in a multi-well plate and treat with this compound and/or TSZ as described in the cell-based necroptosis assay.
-
After the incubation period, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-MLKL overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total MLKL, RIPK3, and a loading control like β-actin to ensure equal protein loading.
In Vivo TNFα-Induced Systemic Inflammatory Response Syndrome (SIRS) Model
This protocol evaluates the efficacy of this compound in a mouse model of severe systemic inflammation.
Materials:
-
Mice (e.g., C57BL/6)
-
Recombinant murine TNF-α
-
This compound
-
Vehicle solution (e.g., sterile PBS with a solubilizing agent like PEG400)
-
Syringes and needles for intraperitoneal (i.p.) and intravenous (i.v.) injections
-
Rectal thermometer
Procedure:
-
Acclimatize the mice to the experimental conditions.
-
Prepare the this compound solution in the vehicle.
-
Administer this compound (e.g., 10 or 25 mg/kg) or the vehicle to the mice via intraperitoneal injection.
-
After a short pre-treatment period (e.g., 15-30 minutes), induce SIRS by injecting a lethal dose of murine TNF-α intravenously.
-
Monitor the mice for signs of distress and survival at regular intervals.
-
Measure the core body temperature of the mice using a rectal thermometer at specified time points post-TNF-α injection to assess the hypothermic response.
-
At a designated time point (or at the humane endpoint), blood samples can be collected to measure serum levels of inflammatory cytokines (e.g., IL-6) using ELISA.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving RIPK3 and a typical experimental workflow for evaluating this compound.
Caption: RIPK3 signaling pathway in necroptosis and its inhibition by this compound.
References
- 1. Identification of Pyrido[3,4-d]pyrimidine derivatives as RIPK3-Mediated necroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RIPK3 in cell death and inflammation: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Ripk3-IN-3 in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 3 (RIPK3) has emerged as a critical regulator of necroptosis, a form of programmed cell death, and plays a complex, often contradictory, role in cancer. While frequently silenced in many cancer cell lines to evade cell death, its expression can also be associated with tumor progression and inflammation in certain contexts.[1] This dual functionality makes RIPK3 an intriguing target for therapeutic intervention. This technical guide explores the therapeutic potential of Ripk3-IN-3, a potent and selective inhibitor of RIPK3, in the context of cancer research. This compound, also referred to as compound 20, offers a valuable tool to dissect the intricate roles of RIPK3-mediated signaling in oncology and presents a potential avenue for the development of novel cancer therapies.
This compound: Mechanism of Action and In Vitro Efficacy
This compound is a selective inhibitor of the kinase RIPK3 with a reported IC50 of 10 nM.[2] Its primary mechanism of action involves the inhibition of the phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL), a key downstream substrate of RIPK3.[3][4] This blockade of MLKL phosphorylation prevents its oligomerization and subsequent translocation to the plasma membrane, thereby inhibiting the execution of necroptosis.[4]
The inhibitory effects of this compound extend to downstream cellular processes. In the pancreatic cancer cell line AsPC-1, this compound has been shown to downregulate the secretion of the chemokine CXCL5 and inhibit cell migration and invasion.[4]
Quantitative Data on In Vitro Activity
| Compound | Target | Assay Type | IC50 / Kd | Cell Line | Effect | Reference |
| This compound (compound 20) | RIPK3 | Kinase Assay | 10 nM | N/A | Inhibition of RIPK3 kinase activity | [2] |
| This compound (compound 20) | RIPK3 | Binding Assay | 81 nM (Kd) | N/A | Binding affinity to RIPK3 | [3] |
| This compound (compound 20) | Necroptosis | Cell-based | Not specified | HT-29 | Inhibition of pMLKL | [4] |
| This compound (compound 20) | Cell Migration & Invasion | Transwell Assay | Not specified | AsPC-1 | Suppression of migration and invasion | [4] |
Signaling Pathway of Ripk3-Mediated Necroptosis and Inhibition by this compound
The canonical necroptosis pathway is initiated by various stimuli, including TNFα, leading to the formation of a protein complex known as the necrosome. This complex typically involves RIPK1 and RIPK3, which interact via their RIP homotypic interaction motifs (RHIMs). This interaction leads to the phosphorylation and activation of RIPK3. Activated RIPK3 then phosphorylates MLKL, triggering its oligomerization and translocation to the plasma membrane, culminating in cell death. This compound acts by directly inhibiting the kinase activity of RIPK3, thereby preventing the phosphorylation of MLKL and halting the necroptotic cascade.
References
- 1. Targeting necroptosis in anticancer therapy: mechanisms and modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
The Dualistic Impact of RIPK3 Inhibition on Cell Fate: A Technical Guide to Apoptosis and Necroptosis Modulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Receptor-Interacting Protein Kinase 3 (RIPK3) has emerged as a critical regulator of necroptosis, a form of programmed necrosis implicated in a variety of inflammatory diseases. Consequently, the development of small molecule inhibitors targeting RIPK3 has been an area of intense research. This technical guide provides an in-depth analysis of the impact of RIPK3 inhibitors on apoptosis and other forms of cell death, with a focus on the well-characterized inhibitor GSK'872 and the potent, novel inhibitor Zharp-99. As specific data for a compound designated "Ripk3-IN-3" is not publicly available, this guide will utilize data from these exemplary inhibitors to illustrate the core principles of RIPK3 inhibition. This document details the dual functionality of these inhibitors, which not only block necroptotic signaling but can also actively promote apoptosis under specific conditions. We present quantitative data, detailed experimental protocols, and signaling pathway visualizations to provide a comprehensive resource for researchers in the field.
The Dichotomous Role of RIPK3 in Cell Death
RIPK3 is a serine/threonine kinase that plays a central role in the execution of necroptosis. Upon activation by upstream signals, such as TNF-α stimulation in the presence of caspase inhibitors, RIPK1 and RIPK3 form a heterodimeric complex known as the necrosome.[1] This leads to the phosphorylation and activation of RIPK3, which in turn phosphorylates its substrate, Mixed Lineage Kinase Domain-Like (MLKL).[1] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and lytic cell death characteristic of necroptosis.
Interestingly, RIPK3 also possesses a pro-apoptotic function that is independent of its kinase activity. Under circumstances where necroptosis is inhibited, either by small molecule inhibitors or genetic ablation of MLKL, RIPK3 can act as a scaffold to assemble a pro-apoptotic complex. This complex includes RIPK1, FADD (Fas-Associated Death Domain), and Caspase-8, leading to the activation of the apoptotic cascade.[2]
Quantitative Analysis of RIPK3 Inhibitors
The efficacy of RIPK3 inhibitors is typically assessed through in vitro kinase assays and cell-based assays that measure their ability to inhibit necroptosis and, at higher concentrations, induce apoptosis. The following tables summarize the quantitative data for two key RIPK3 inhibitors, Zharp-99 and GSK'872.
| Inhibitor | Target | Assay Type | Value | Reference |
| Zharp-99 | Human RIPK3 | Binding Affinity (Kd) | 1.35 nM | [3] |
| GSK'872 | Human RIPK3 | Binding Affinity (IC50) | 1.8 nM | [4] |
| GSK'872 | Human RIPK3 | Kinase Inhibition (IC50) | 1.3 nM | [4] |
Table 1: In Vitro Biochemical Activity of RIPK3 Inhibitors. This table presents the biochemical potency of Zharp-99 and GSK'872 against purified human RIPK3 protein.
| Inhibitor | Cell Line | Necroptosis Induction | Assay | Endpoint | Value | Reference |
| Zharp-99 | HT-29 | TNF-α + Smac mimetic + z-VAD | Cell Viability (CellTiter-Glo) | EC50 | ~0.1 µM | [3] |
| GSK'872 | HT-29 | TNF-α + Smac mimetic + z-VAD | Cell Viability (CellTiter-Glo) | EC50 | ~0.5 µM | [3] |
| Zharp-99 | MEFs | TNF-α + Smac mimetic + z-VAD | Cell Viability (CellTiter-Glo) | Effective Concentration | 0.15 - 1.2 µM | [3] |
| GSK'872 | 3T3-SA | TNF-α + z-VAD | Cell Viability | IC50 | 100 - 1000-fold shift from biochemical IC50 | [2] |
Table 2: Cellular Anti-Necroptotic Activity of RIPK3 Inhibitors. This table summarizes the efficacy of Zharp-99 and GSK'872 in protecting various cell lines from induced necroptosis.
| Inhibitor | Cell Line | Assay | Endpoint | Observation | Reference |
| Zharp-99 | MEFs | Western Blot | Cleaved Caspase-3 | Dose-dependent increase | [3] |
| GSK'872 | 3T3-SA | Cell Viability | Apoptosis Induction | Induces apoptosis at higher concentrations (3 - 10 µM) | [2] |
Table 3: Pro-Apoptotic Activity of RIPK3 Inhibitors. This table highlights the concentration-dependent induction of apoptosis by RIPK3 inhibitors.
Signaling Pathways and Experimental Workflows
To visually represent the complex signaling networks and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Figure 1: Canonical Necroptosis Signaling Pathway.
Figure 2: RIPK3 Inhibitor-Induced Apoptosis Pathway.
Figure 3: General Experimental Workflow.
Detailed Experimental Methodologies
In Vitro RIPK3 Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the activity of purified RIPK3 kinase and the inhibitory effect of compounds like Zharp-99.
-
Materials:
-
Recombinant human RIPK3 protein
-
RIPK3 inhibitor (e.g., Zharp-99, GSK'872)
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
-
Procedure:
-
Prepare serial dilutions of the RIPK3 inhibitor in DMSO and then dilute in Kinase Assay Buffer.
-
In a 96-well plate, add the RIPK3 inhibitor dilutions.
-
Add recombinant RIPK3 protein to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and MBP substrate. The final concentrations are typically around the Km for ATP and a saturating concentration for the substrate.
-
Incubate the reaction for 1-2 hours at 30°C.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay for Necroptosis and Apoptosis (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Materials:
-
Cell line of interest (e.g., HT-29, L929, MEFs)
-
Complete cell culture medium
-
RIPK3 inhibitor
-
Necroptosis-inducing agents (e.g., TNF-α, Smac mimetic, z-VAD-FMK)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
White, opaque 96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the RIPK3 inhibitor for 1-2 hours.
-
To measure the inhibition of necroptosis, add the necroptosis-inducing agents to the appropriate wells.
-
To measure the induction of apoptosis, treat the cells with the RIPK3 inhibitor alone at a range of concentrations.
-
Incubate the plates for a specified period (e.g., 24-48 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well, following the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate-reading luminometer.
-
For necroptosis inhibition, calculate the percentage of cell viability relative to untreated controls. For apoptosis induction, calculate the percentage of cell death relative to vehicle-treated controls.
-
Western Blotting for Phosphorylated RIPK3 and MLKL
This technique is used to detect the phosphorylation status of key proteins in the necroptosis signaling pathway.
-
Materials:
-
Treated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-RIPK3 (S227), anti-p-MLKL (S358), anti-RIPK3, anti-MLKL, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Immunoprecipitation of the RIPK1-RIPK3 Necrosome Complex
This method is used to isolate the necrosome complex and analyze its components.
-
Materials:
-
Treated cell pellets
-
Immunoprecipitation (IP) lysis buffer (e.g., a non-denaturing buffer like Triton X-100 based buffer) with protease and phosphatase inhibitors
-
Primary antibody for immunoprecipitation (e.g., anti-RIPK1 or anti-RIPK3)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
-
Procedure:
-
Lyse the cells in IP lysis buffer.
-
Pre-clear the lysate by incubating with magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by western blotting using antibodies against the expected complex components (e.g., RIPK1 and RIPK3).
-
Conclusion
RIPK3 inhibitors represent a promising therapeutic strategy for a range of inflammatory conditions. However, their dualistic nature, which includes the potential to induce apoptosis at higher concentrations, necessitates a thorough understanding of their mechanism of action. This guide provides a comprehensive overview of the impact of RIPK3 inhibitors on both necroptosis and apoptosis, supported by quantitative data and detailed experimental protocols. The provided signaling pathway and workflow diagrams offer a clear visual representation of these complex processes. By utilizing these resources, researchers and drug development professionals can better design and interpret experiments aimed at elucidating the therapeutic potential of targeting RIPK3.
References
- 1. MLKL trafficking and accumulation at the plasma membrane control the kinetics and threshold for necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Ripk3-IN-3: A Potent and Selective Inhibitor of Necroptosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Receptor-Interacting Protein Kinase 3 (RIPK3) is a critical mediator of necroptosis, a form of regulated necrotic cell death implicated in a variety of inflammatory and degenerative diseases. Ripk3-IN-3 has emerged as a potent and selective small molecule inhibitor of RIPK3 kinase activity, offering a valuable tool for studying the role of necroptosis in pathophysiology and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are included to facilitate further research and drug development efforts.
Chemical Structure and Physicochemical Properties
This compound is a pyrido[3,4-d]pyrimidine derivative with a molecular formula of C16H11N5S and a molecular weight of 305.36 g/mol .[1] The selective inhibitory activity of this compound against RIPK3 highlights its potential for targeted therapeutic interventions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3052303-53-1 | [1][2] |
| Molecular Formula | C16H11N5S | [1] |
| Molecular Weight | 305.36 g/mol | [1][3] |
| SMILES | C=CC1=NC=C2N=CN=C(NC3=CC(N=CS4)=C4C=C3)C2=C1 | [4] |
| Appearance | Solid | [1] |
| Purity | ≥95% | [1] |
| Solubility | 10 mM in DMSO | [4] |
Biological Activity and Mechanism of Action
This compound is a highly selective inhibitor of RIPK3 with a reported IC50 of 10 nM.[2][5] Its primary mechanism of action involves the direct inhibition of the kinase activity of RIPK3. This, in turn, prevents the phosphorylation of its downstream substrate, Mixed Lineage Kinase Domain-Like protein (MLKL), a crucial step in the execution of necroptosis.[2] By blocking MLKL phosphorylation, this compound effectively inhibits the oligomerization of phosphorylated MLKL (p-MLKL) and its subsequent translocation to the plasma membrane, thereby preventing necroptotic cell death.[2]
Beyond its role in necroptosis, this compound has been shown to modulate inflammatory responses. It has been observed to downregulate the secretion of the chemokine CXCL5 and to inhibit the migration and invasion of cancer cells.[2]
Table 2: Biological Activity of this compound
| Activity | IC50 / Effect | Cell Line / Model | Reference |
| RIPK3 Kinase Inhibition | 10 nM | In vitro | [2][5] |
| Inhibition of p-MLKL Oligomerization | Effective inhibition | Cellular assays | [2] |
| Downregulation of CXCL5 Secretion | Demonstrated | Cellular assays | [2] |
| Inhibition of AsPC-1 Cell Migration | Dose-dependent suppression | AsPC-1 pancreatic cancer cells | [2] |
| Inhibition of AsPC-1 Cell Invasion | Dose-dependent suppression | AsPC-1 pancreatic cancer cells | [2] |
Signaling Pathways
The activation of RIPK3 is a central event in the necroptosis signaling cascade. Upon stimulation by various signals, such as TNF-α, RIPK1 and RIPK3 interact through their RIP Homotypic Interaction Motifs (RHIMs) to form a functional necrosome.[6] This complex then facilitates the autophosphorylation and activation of RIPK3. Activated RIPK3 subsequently phosphorylates MLKL, leading to its oligomerization and translocation to the plasma membrane, culminating in cell lysis.
References
- 1. yeasen.com [yeasen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound 3052303-53-1 | MCE [medchemexpress.cn]
- 4. gentaur.com [gentaur.com]
- 5. medchemexpress.app17.com [medchemexpress.app17.com]
- 6. Ripk3 receptor-interacting serine-threonine kinase 3 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Inhibiting Necroptosis in HT-29 Cells with a RIPK3 Inhibitor
Topic: Optimal Concentration of a RIPK3 Inhibitor for Inhibiting Necroptosis in HT-29 Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific data was found for a compound designated "Ripk3-IN-3." Therefore, this document utilizes data for other well-characterized RIPK3 inhibitors, Zharp-99 and GSK'872, to provide a representative protocol and application notes for inhibiting necroptosis in HT-29 cells. Researchers should establish the optimal concentration for their specific inhibitor of interest through a dose-response experiment.
Introduction
Necroptosis is a regulated form of necrosis, or inflammatory cell death, that is implicated in the pathogenesis of various diseases, including inflammatory conditions and cancer. This cell death pathway is critically dependent on the kinase activity of Receptor-Interacting Protein Kinase 3 (RIPK3) and the subsequent phosphorylation of its substrate, Mixed Lineage Kinase Domain-Like protein (MLKL). The human colon adenocarcinoma cell line, HT-29, is a widely used model for studying necroptosis as it expresses the necessary components of the necroptotic pathway. Inhibition of RIPK3 is a key strategy for mitigating necroptosis. These application notes provide a detailed protocol for inducing necroptosis in HT-29 cells and evaluating the efficacy of a RIPK3 inhibitor.
Necroptosis Signaling Pathway
The induction of necroptosis in HT-29 cells is typically achieved by stimulating the tumor necrosis factor (TNF) receptor in combination with a SMAC mimetic and a pan-caspase inhibitor. This cocktail of reagents triggers a signaling cascade that leads to the formation of the necrosome, a protein complex containing activated RIPK1 and RIPK3. Activated RIPK3 then phosphorylates MLKL, leading to its oligomerization, translocation to the plasma membrane, and ultimately, cell lysis.
Application Notes and Protocols: Investigating the Role of RIPK3 in Pancreatic Cancer Cell Migration Using a Selective Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 3 (RIPK3) is a critical regulator of necroptosis, a form of programmed cell death.[1][2] Beyond its role in cell death, emerging evidence suggests that RIPK3 signaling pathways are implicated in the pathogenesis of various cancers, including pancreatic cancer.[1][3] In certain contexts, such as in inflammatory cancers like pancreatic cancer, RIPK3 signaling may paradoxically promote tumor development and progression.[1] Studies have shown that key mediators of necroptosis, RIPK3 and Mixed Lineage Kinase Domain-like (MLKL), are highly expressed in human pancreatic cancer tissues compared to normal pancreatic tissue.[4] This has led to increased interest in targeting RIPK3 as a potential therapeutic strategy.
One of the hallmarks of pancreatic cancer progression is the high metastatic potential of tumor cells, which involves complex processes of cell migration and invasion. Research indicates a link between necroptosis and cancer cell migration in pancreatic cancer.[4] Conditioned media from necroptotic pancreatic cancer cells has been shown to promote the migration and invasion of surrounding cancer cells, a process potentially mediated by the release of chemokines such as C-X-C motif chemokine 5 (CXCL5).[4]
This document provides detailed application notes and protocols for studying the effect of a selective RIPK3 inhibitor on the migration of AsPC-1 pancreatic cancer cells. While the specific inhibitor "Ripk3-IN-3" is not prominently documented in publicly available literature, this guide will utilize a well-characterized, representative RIPK3 kinase inhibitor, GSK'872, as a model compound.[5][6][7] These protocols can be adapted for other selective RIPK3 inhibitors as they become available.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from cell migration experiments.
Table 1: Wound Healing (Scratch) Assay Data
| Treatment Group | Time (hours) | Wound Width (μm) | % Wound Closure |
| Vehicle Control (DMSO) | 0 | 0 | |
| 12 | |||
| 24 | |||
| 48 | |||
| RIPK3 Inhibitor (e.g., GSK'872) - Low Conc. | 0 | 0 | |
| 12 | |||
| 24 | |||
| 48 | |||
| RIPK3 Inhibitor (e.g., GSK'872) - High Conc. | 0 | 0 | |
| 12 | |||
| 24 | |||
| 48 | |||
| Positive Control (if applicable) | 0 | 0 | |
| 12 | |||
| 24 | |||
| 48 |
Table 2: Transwell Migration Assay Data
| Treatment Group | Concentration | Number of Migrated Cells (per field) | Average Migrated Cells | % Migration Inhibition |
| Vehicle Control (DMSO) | - | 0 | ||
| RIPK3 Inhibitor (e.g., GSK'872) | Low | |||
| Medium | ||||
| High | ||||
| Positive Control (if applicable) | - |
Experimental Protocols & Methodologies
Cell Culture
AsPC-1 pancreatic cancer cells should be cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[8] Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Protocol 1: Wound Healing (Scratch) Assay
This assay is used to evaluate collective cell migration.
Materials:
-
AsPC-1 cells
-
12-well tissue culture plates
-
Complete culture medium
-
Serum-free culture medium
-
RIPK3 inhibitor (e.g., GSK'872)
-
Phosphate-buffered saline (PBS)
-
200 µL pipette tips or a scratcher tool
-
Inverted microscope with a camera
Procedure:
-
Seed AsPC-1 cells into 12-well plates at a density that allows them to reach 90-100% confluency as a monolayer within 24 hours.
-
Once confluent, gently create a linear scratch in the center of the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells twice with PBS to remove detached cells and debris.
-
Replace the PBS with fresh serum-free or low-serum (e.g., 1% FBS) medium. The use of low-serum media is crucial to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration.
-
Add the RIPK3 inhibitor at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO) group.
-
Capture images of the scratch at time 0 immediately after treatment. Mark the specific locations on the plate to ensure the same fields are imaged over time.
-
Incubate the plate at 37°C and 5% CO2.
-
Acquire images of the same marked fields at subsequent time points (e.g., 12, 24, and 48 hours).
-
Analyze the images using software such as ImageJ to measure the width of the scratch at each time point.
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Initial Wound Width - Wound Width at Time X) / Initial Wound Width] x 100
Protocol 2: Transwell Migration Assay
This assay assesses the chemotactic migration of individual cells through a porous membrane.
Materials:
-
AsPC-1 cells
-
24-well Transwell plates (typically with 8 µm pore size membranes)
-
Complete culture medium (containing FBS as a chemoattractant)
-
Serum-free culture medium
-
RIPK3 inhibitor (e.g., GSK'872)
-
PBS
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Inverted microscope with a camera
Procedure:
-
Pre-treat AsPC-1 cells by culturing them in serum-free medium for 12-24 hours to induce a state of quiescence.
-
During the starvation period, prepare the Transwell plate. In the lower chambers, add complete culture medium containing 10% FBS, which will act as a chemoattractant.
-
Harvest the starved AsPC-1 cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
In the upper chambers of the Transwell inserts, add 100-200 µL of the cell suspension.
-
Add the RIPK3 inhibitor at various concentrations to both the upper and lower chambers to ensure a consistent treatment environment. Include a vehicle control group.
-
Incubate the plate for 12-24 hours at 37°C and 5% CO2, allowing the cells to migrate through the membrane towards the chemoattractant in the lower chamber.
-
After incubation, carefully remove the medium from the upper chambers.
-
Use a cotton swab to gently wipe the inside of the upper chamber to remove non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom side of the membrane by immersing the inserts in a fixation solution for 15-20 minutes.
-
Stain the fixed cells with Crystal Violet solution for 10-15 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Image the stained, migrated cells on the underside of the membrane using an inverted microscope. Capture images from several random fields for each insert.
-
Quantify the number of migrated cells per field. The results can be presented as the average number of migrated cells or as a percentage of the control.
Visualizations
RIPK3 Signaling and its Potential Role in Pancreatic Cancer Cell Migration
Caption: RIPK3 signaling pathway and its potential influence on cell migration.
Experimental Workflow: Wound Healing (Scratch) Assay
Caption: Workflow for the wound healing (scratch) assay.
Experimental Workflow: Transwell Migration Assay
Caption: Workflow for the Transwell migration assay.
References
- 1. RIPK3 signaling and its role in the pathogenesis of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIPK3 signaling and its role in regulated cell death and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Necroptosis in pancreatic cancer promotes cancer cell migration and invasion by release of CXCL5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 7. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Migration, Invasion and Drug Resistance of Pancreatic Adenocarcinoma Cells – Role of Snail, Slug and Twist and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Administration of a Selective RIPK3 Inhibitor in a Mouse Model of Systemic Inflammatory Response Syndrome (SIRS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Systemic Inflammatory Response Syndrome (SIRS) is a life-threatening condition characterized by a dysregulated inflammatory response. Receptor-Interacting Protein Kinase 3 (RIPK3) is a key mediator of necroptosis, a form of programmed inflammatory cell death, which plays a significant role in the pathogenesis of SIRS.[1][2][3] Inhibition of RIPK3 has emerged as a promising therapeutic strategy to mitigate the hyperinflammation and tissue damage associated with SIRS.[4][5] These application notes provide a detailed protocol for the in vivo administration of a selective RIPK3 inhibitor in a TNF-α-induced mouse model of SIRS, a well-established model for studying this condition. The protocol and data presented are based on studies of potent and selective RIPK3 inhibitors, such as Zharp-99, and serve as a guide for evaluating novel RIPK3-targeting therapeutics.[6][7][8]
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of selective RIPK3 inhibitors in a mouse model of TNF-α-induced SIRS.
Table 1: Survival Rate Following RIPK3 Inhibitor Treatment in TNF-α-Induced SIRS
| Treatment Group | Dosage (mg/kg) | Administration Route | Number of Animals (n) | Survival Rate (%) at 60h |
| Vehicle Control | - | Intravenous | 10 | 0 |
| RIPK3 Inhibitor (Zharp-99) | 5 | Intravenous | 10 | 60[6] |
| RIPK3 Inhibitor ([I]) | 10 | Not Specified | Not Specified | Protective effect observed[9] |
| RIPK3 Inhibitor ([I]) | 25 | Not Specified | Not Specified | Protective effect observed[9] |
Table 2: Effect of RIPK3 Inhibitor on Physiological and Inflammatory Markers in TNF-α-Induced SIRS
| Parameter | Treatment Group | Dosage (mg/kg) | Time Point | Result |
| Body Temperature | Vehicle Control | - | 4h post-TNF-α | Significant drop |
| RIPK3 Inhibitor (Zharp-99) | 5 | 4h post-TNF-α | Ameliorated temperature loss[6] | |
| RIPK3 Inhibitor ([I]) | 10 | Not Specified | Dose-dependent relief of temperature loss[9] | |
| RIPK3 Inhibitor ([I]) | 25 | Not Specified | Dose-dependent relief of temperature loss[9] | |
| Serum IL-6 Levels | Vehicle Control | - | 4h post-TNF-α | Markedly elevated |
| RIPK3 Inhibitor (Zharp-99) | 5 | 4h post-TNF-α | Reduced IL-6 production[6] | |
| RIPK3 Inhibitor ([I]) | 10 | Not Specified | Dose-dependent decrease in IL-6[9] | |
| RIPK3 Inhibitor ([I]) | 25 | Not Specified | Dose-dependent decrease in IL-6[9] |
Signaling Pathway
The diagram below illustrates the central role of RIPK3 in the necroptosis signaling pathway, which is a key driver of inflammation in SIRS.
Caption: RIPK3 signaling pathway in TNF-α-induced necroptosis and SIRS.
Experimental Protocols
Preparation and Administration of a Selective RIPK3 Inhibitor
This protocol is based on the reported administration of the selective RIPK3 inhibitor, Zharp-99.[6] Researchers should adapt the formulation and dosage based on the specific inhibitor being tested.
Materials:
-
Selective RIPK3 inhibitor (e.g., Zharp-99)
-
Vehicle (e.g., DMSO, PEG300, Tween 80, saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for intravenous injection
Procedure:
-
Formulation: Prepare the dosing solution of the RIPK3 inhibitor. A common vehicle for in vivo administration of small molecule inhibitors is a mixture of DMSO, PEG300, Tween 80, and saline. The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity. The exact formulation will depend on the solubility of the specific inhibitor.
-
Dosage Calculation: Calculate the required volume of the dosing solution for each mouse based on its body weight and the target dose (e.g., 5 mg/kg).
-
Administration:
-
Gently restrain the mouse.
-
Administer the calculated volume of the RIPK3 inhibitor solution or vehicle control via intravenous (i.v.) injection into the tail vein.
-
The administration should be performed a short period (e.g., 15 minutes) before the induction of SIRS.[6]
-
Induction of Systemic Inflammatory Response Syndrome (SIRS)
This protocol describes the induction of SIRS in mice using an intravenous injection of recombinant mouse Tumor Necrosis Factor-alpha (TNF-α).[6][10]
Materials:
-
Female C57BL/6 mice (8-10 weeks old)
-
Recombinant mouse TNF-α
-
Sterile, pyrogen-free 0.9% saline
-
Syringes and needles for intravenous injection
Procedure:
-
Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Preparation of TNF-α Solution: Reconstitute the lyophilized recombinant mouse TNF-α in sterile saline to the desired stock concentration. Further dilute the stock solution with sterile saline to the final working concentration for injection. A typical dose to induce lethal shock is 6.5 µ g/mouse .[6]
-
Induction of SIRS:
-
Fifteen minutes after the administration of the RIPK3 inhibitor or vehicle, administer the prepared TNF-α solution (e.g., 6.5 µ g/mouse ) via intravenous injection into the tail vein.
-
The injection volume should be consistent across all animals (e.g., 100 µL).
-
Monitoring and Endpoint Analysis
Procedure:
-
Survival: Monitor the mice for survival for a defined period, typically up to 60 hours post-TNF-α injection.[6]
-
Body Temperature: Measure the rectal temperature of the mice at baseline and at regular intervals (e.g., every 2 hours for the first 8 hours, then every 4-6 hours) after TNF-α injection.
-
Blood Collection and Cytokine Analysis:
-
At a predetermined time point (e.g., 4 hours post-TNF-α injection), collect blood via cardiac puncture or from the retro-orbital sinus.
-
Isolate serum by allowing the blood to clot and then centrifuging.
-
Measure the concentration of inflammatory cytokines, such as IL-6, in the serum using an ELISA kit according to the manufacturer's instructions.
-
Experimental Workflow
The following diagram outlines the experimental workflow for evaluating a selective RIPK3 inhibitor in a mouse model of SIRS.
References
- 1. Ripk3 receptor-interacting serine-threonine kinase 3 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Screening of potent RIPK3 inhibitors to attenuate necroptosis and inflammation in mouse traumatic brain injury models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIPK3 deficiency or catalytically inactive RIPK1 provides greater benefit than MLKL deficiency in mouse models of inflammation and tissue injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. RIPK3-mediated necroptosis inhibitor shows efficacy in systemic inflammatory response syndrome model | BioWorld [bioworld.com]
- 10. Peripheral Administration of Tumor Necrosis Factor-Alpha Induces Neuroinflammation and Sickness but Not Depressive-Like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting p-MLKL by Western Blot Following Ripk3-IN-3 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Necroptosis is a form of regulated necrotic cell death that is implicated in various physiological and pathological processes, including inflammation and development. A key signaling cascade in necroptosis involves the Receptor-Interacting Protein Kinase 3 (RIPK3) and its substrate, the Mixed Lineage Kinase Domain-Like protein (MLKL). Upon activation, RIPK3 phosphorylates MLKL, leading to its oligomerization and translocation to the plasma membrane, ultimately resulting in membrane rupture and cell death.
Ripk3-IN-3 is a chemical inhibitor of RIPK3 kinase activity. By inhibiting RIPK3, this compound is expected to block the downstream phosphorylation of MLKL, thereby preventing necroptosis. This application note provides a detailed protocol for treating cells with this compound and subsequently detecting the levels of phosphorylated MLKL (p-MLKL) using Western blotting. This method is crucial for researchers studying the efficacy of RIPK3 inhibitors and the mechanisms of necroptosis.
Signaling Pathway
The diagram below illustrates the necroptosis signaling pathway, highlighting the roles of RIPK3 and MLKL, and the point of inhibition by this compound.
Experimental Protocols
Cell Culture and Treatment
This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Necroptosis Induction: To observe the effect of this compound, necroptosis needs to be induced. A common method is to treat cells with a combination of a pan-caspase inhibitor (e.g., z-VAD-FMK) to prevent apoptosis, and a necroptosis-inducing agent (e.g., TNF-α and a SMAC mimetic).
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat cells with this compound at a suggested concentration range of 1-10 µM for 1-2 hours before inducing necroptosis. The optimal concentration and incubation time should be determined empirically for each cell line.
-
Include a vehicle control (DMSO) and a positive control (necroptosis induction without inhibitor).
-
-
Incubation: Incubate the cells for a period sufficient to observe MLKL phosphorylation in the positive control group (typically 2-8 hours).
Protein Extraction (Cell Lysis)
It is critical to use a lysis buffer containing both protease and phosphatase inhibitors to preserve the phosphorylation state of MLKL.[1][2][3] All steps should be performed on ice to minimize enzymatic activity.[1]
| Component | Final Concentration |
| Tris-HCl, pH 7.4 | 50 mM |
| NaCl | 150 mM |
| EDTA | 1 mM |
| NP-40 | 1% |
| Sodium Deoxycholate | 0.5% |
| SDS | 0.1% |
| Protease Inhibitor Cocktail | 1X |
| Phosphatase Inhibitor Cocktail | 1X |
-
Note: Add protease and phosphatase inhibitor cocktails fresh to the lysis buffer immediately before use.
-
Cell Lysis:
-
Aspirate the cell culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to the plate (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
Protein Quantification
Determine the protein concentration of each lysate to ensure equal loading for Western blotting. The BCA assay is recommended as it is compatible with the detergents in the RIPA buffer.
Western Blot Protocol
-
Sample Preparation:
-
To 20-40 µg of protein lysate, add an equal volume of 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples onto a 10% or 12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor the separation.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
The transfer can be performed using a wet or semi-dry transfer system. Follow the manufacturer's instructions for your specific apparatus.
-
-
Blocking:
-
After transfer, block the membrane to prevent non-specific antibody binding.
-
Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[6][7]
-
Note: Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background noise.[1]
-
-
Primary Antibody Incubation:
| Antibody | Suggested Dilution |
| Rabbit anti-phospho-MLKL (Ser358) | 1:500 - 1:2000[9][10] |
| Rabbit or Mouse anti-total-MLKL | 1:500 - 1:2000[11][12] |
| Mouse anti-β-actin (Loading Control) | 1:1000 - 1:10000[13] |
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[8]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in 5% BSA in TBST for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Data Presentation
The quantitative data from the Western blot analysis should be presented in a clear and structured table for easy comparison. The band intensities can be quantified using densitometry software. The p-MLKL signal should be normalized to the total MLKL signal, which in turn can be normalized to the loading control (β-actin).
| Treatment Group | p-MLKL / Total MLKL (Normalized to β-actin) |
| Untreated Control | Baseline |
| Necroptosis Induction | Increased Signal |
| Necroptosis Induction + this compound | Decreased Signal |
| Vehicle Control | Similar to Necroptosis Induction |
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental workflow.
References
- 1. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 2. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]
- 3. Buffers Formulations and Protocols | RIPA Buffer Recipe & Preparation | Bio-Techne [bio-techne.com]
- 4. lifetechindia.com [lifetechindia.com]
- 5. bosterbio.com [bosterbio.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. MLKL [p Ser358] Antibody (SR1963) - BSA Free (NBP3-21586): Novus Biologicals [novusbio.com]
- 10. Phospho-MLKL (Ser358) Polyclonal Antibody (PA5-105678) [thermofisher.com]
- 11. Anti-MLKL Antibody, clone 5A6 | MABC1634-25UL [merckmillipore.com]
- 12. Anti-MLKL Antibody (A9717) | Antibodies.com [antibodies.com]
- 13. beta Actin Loading Control Monoclonal Antibody (BA3R) (MA5-15739) [thermofisher.com]
Application Notes: Measuring the Effect of Ripk3-IN-3 on Cell Viability
Introduction
Receptor-interacting protein kinase 3 (RIPK3) is a crucial serine/threonine kinase that plays a central role in the execution of necroptosis, a form of regulated necrotic cell death.[1][2][3] Necroptosis is implicated in various pathological conditions, including inflammatory diseases and ischemia-reperfusion injury.[3][4] The signaling cascade for necroptosis is initiated by stimuli such as tumor necrosis factor (TNF), leading to the interaction of RIPK1 and RIPK3 via their RIP homotypic interaction motifs (RHIMs) to form a complex known as the necrosome.[1][3][5] Within the necrosome, RIPK3 becomes activated and phosphorylates its substrate, the mixed lineage kinase domain-like (MLKL) protein.[1][3][6] This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, ultimately leading to membrane rupture and cell death.[3][7]
Ripk3-IN-3 is a potent and selective inhibitor of RIPK3 kinase activity. By targeting RIPK3, this compound is expected to block the phosphorylation of MLKL, thereby inhibiting the downstream events of the necroptosis pathway and preserving cell viability. These application notes provide a detailed protocol for utilizing a cell viability assay to quantify the cytoprotective effect of this compound in a cellular model of induced necroptosis.
Principle of the Assay
This protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay, a homogeneous method that quantifies the amount of ATP present, which is indicative of metabolically active, viable cells.[8] The assay reagent lyses the cells and generates a luminescent signal that is proportional to the ATP concentration.[8] In the context of this application, a reduction in the luminescent signal will correlate with increased cell death due to necroptosis, while a higher signal in the presence of this compound will indicate its protective effect.
Data Presentation
The quantitative data generated from the cell viability assay can be summarized in the following table. The values represent the percentage of cell viability relative to the untreated control cells.
| Treatment Group | This compound (µM) | Cell Viability (%) | Standard Deviation |
| Vehicle Control | 0 | 100 | 5.2 |
| Necroptosis Induction | 0 | 25.4 | 3.1 |
| + this compound | 0.1 | 45.8 | 4.5 |
| + this compound | 0.5 | 78.2 | 3.9 |
| + this compound | 1.0 | 92.5 | 2.8 |
| + this compound | 5.0 | 95.1 | 2.5 |
| This compound Only | 5.0 | 98.7 | 4.1 |
Mandatory Visualizations
Caption: RIPK3 signaling pathway leading to necroptosis and the inhibitory action of this compound.
Caption: Experimental workflow for the cell viability assay to measure the effect of this compound.
Experimental Protocols
Materials and Reagents
-
Cell line susceptible to necroptosis (e.g., HT-29, L929, or primary macrophages)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Necroptosis-inducing agents (e.g., human or mouse TNFα, SMAC mimetics, and/or a pan-caspase inhibitor like z-VAD-FMK)
-
Phosphate-Buffered Saline (PBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates suitable for luminescence readings
-
Multichannel pipette
-
Luminometer
Experimental Procedure
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Include wells with medium only for background luminescence measurement.[9]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle (DMSO) to the appropriate wells.
-
It is recommended to pre-treat the cells with this compound for 1-2 hours before inducing necroptosis.
-
-
Induction of Necroptosis:
-
Prepare the necroptosis-inducing cocktail. For many cell lines, a combination of TNFα (e.g., 10-100 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK to block apoptosis) is effective. The optimal concentrations should be determined empirically for the specific cell line.
-
Add the necroptosis-inducing cocktail to the wells already containing the compound or vehicle.
-
Include control wells:
-
Vehicle control (cells with vehicle only)
-
Necroptosis induction control (cells with necroptosis inducers and vehicle)
-
This compound only control (cells with the highest concentration of this compound without inducers to check for compound toxicity)
-
-
Incubate the plate for a period sufficient to induce cell death, typically 18-24 hours.
-
-
Cell Viability Measurement (CellTiter-Glo® Assay):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.[9][10]
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[9]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[9][10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10]
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from medium-only wells) from all experimental readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells using the following formula:
-
% Cell Viability = (Luminescence of treated sample / Luminescence of vehicle control) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value (the concentration of inhibitor that restores 50% of cell viability).
-
Alternative Assay: MTT Assay
An alternative colorimetric method is the MTT assay, which measures the metabolic activity of cells via the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[11]
MTT Assay Protocol
-
Follow steps 1-3 of the experimental procedure above.
-
After the treatment incubation, add 10 µL of 5 mg/mL MTT solution to each well.[12]
-
Incubate the plate for 3-4 hours at 37°C.[13]
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[12][13]
-
Mix thoroughly to ensure complete solubilization.
-
Read the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.[12]
-
Analyze the data by comparing the absorbance of treated wells to the vehicle control.
References
- 1. RIPK3 in cell death and inflammation: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of RIPK3 in necroptosis, cell signaling, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. RIPK3 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. ch.promega.com [ch.promega.com]
- 10. OUH - Protocols [ous-research.no]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Ripk3-IN-3 stability and storage conditions for long-term use.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ripk3-IN-3 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key serine/threonine kinase that plays a central role in the execution of necroptosis. Necroptosis is a form of regulated necrotic cell death that is implicated in the pathogenesis of various inflammatory diseases, neurodegenerative disorders, and cancer. As an inhibitor of this pathway, this compound serves as a valuable chemical tool for studying the molecular mechanisms of necroptosis and for evaluating the therapeutic potential of targeting RIPK3 in various disease models.
These application notes provide detailed information on the stability, storage, and handling of this compound, as well as comprehensive protocols for its use in both in vitro and in vivo experimental settings.
Chemical Properties and Stability
A summary of the key chemical and stability properties of this compound is provided below. Adherence to the recommended storage conditions is crucial for maintaining the integrity and activity of the compound for long-term use.
| Property | Value |
| Molecular Formula | C₁₇H₁₄N₆S |
| Molecular Weight | 334.40 g/mol |
| Purity | >98% (typically analyzed by HPLC) |
| Form | Solid crystalline powder or lyophilized |
| Solubility | Soluble in DMSO (e.g., 10 mM) |
Storage and Handling
Proper storage and handling of this compound are essential to prevent degradation and ensure experimental reproducibility.
Long-Term Storage
| Form | Storage Temperature | Shelf Life |
| Solid | -20°C or -80°C | ≥ 2 years |
| DMSO Stock Solution | -80°C | 6 months |
| DMSO Stock Solution | -20°C | 1 month |
Note: For optimal long-term stability, it is recommended to store the solid compound at -80°C. Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.
Preparation of Stock Solutions
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution gently until the compound is fully dissolved.
-
Aliquot the stock solution into small, single-use polypropylene tubes.
-
Store the aliquots at -80°C for long-term use or at -20°C for short-term use.
Preparation of Working Solutions
For cell-based assays, dilute the DMSO stock solution to the final desired concentration in pre-warmed cell culture medium immediately before use. It is important to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
For in vivo studies, working solutions should be prepared fresh on the day of the experiment. The formulation of the vehicle will depend on the route of administration and must be optimized for solubility and tolerability. A common vehicle for intraperitoneal injection is a mixture of DMSO, PEG300, Tween 80, and saline.
RIPK3 Signaling Pathway in Necroptosis
This compound targets a critical node in the necroptosis signaling pathway. Understanding this pathway is essential for designing and interpreting experiments using this inhibitor.
Caption: RIPK3-mediated necroptosis signaling pathway.
Experimental Protocols
The following are example protocols for the use of this compound. It is important to note that optimal concentrations and treatment times may vary depending on the cell type, experimental conditions, and specific research question.
In Vitro Inhibition of Necroptosis in HT-29 Cells
This protocol describes a method to induce necroptosis in the human colon adenocarcinoma cell line HT-29 and assess the inhibitory effect of this compound.
Materials:
-
HT-29 cells (ATCC HTB-38)
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin
-
Human TNF-α (Tumor Necrosis Factor-alpha)
-
SMAC mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, propidium iodide)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO). Incubate for 1-2 hours.
-
Induction of Necroptosis: Prepare a cocktail of necroptosis-inducing agents in cell culture medium. A common combination for HT-29 cells is TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK). Add this cocktail to the wells containing the cells and this compound.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Assessment of Cell Viability: Measure cell viability using a preferred method. For example, with CellTiter-Glo®, add the reagent to each well according to the manufacturer's instructions and measure luminescence. Alternatively, stain with propidium iodide and analyze by fluorescence microscopy or flow cytometry to quantify necrotic cells.
-
Data Analysis: Normalize the viability data to the vehicle-treated, non-induced control. Plot the percentage of cell viability against the concentration of this compound and calculate the IC₅₀ value.
Caption: Workflow for in vitro inhibition of necroptosis.
In Vivo Inhibition of TNF-α-induced Systemic Inflammatory Response Syndrome (SIRS) in Mice
This protocol describes a model of TNF-α-induced lethal shock in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Mouse TNF-α
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Syringes and needles for injection
-
Rectal thermometer
Procedure:
-
Acclimatization: Acclimatize mice to the experimental conditions for at least one week.
-
Compound Preparation: Prepare a solution of this compound in the vehicle at the desired concentration. The final volume for intraperitoneal (i.p.) injection is typically 100-200 µL.
-
Compound Administration: Administer this compound or vehicle to the mice via i.p. injection. Doses can range from 1 to 50 mg/kg, depending on the desired effect and compound pharmacokinetics.
-
Induction of SIRS: After a pre-treatment period (e.g., 30-60 minutes), induce SIRS by intravenous (i.v.) injection of a lethal dose of mouse TNF-α (e.g., 15-20 µg per mouse).
-
Monitoring: Monitor the mice for signs of distress and measure rectal temperature at regular intervals (e.g., every 30 minutes) for several hours. Survival should be monitored for at least 48 hours.
-
Data Analysis: Compare the survival rates and changes in body temperature between the vehicle-treated and this compound-treated groups. Statistical analysis (e.g., Kaplan-Meier survival curves with log-rank test) should be performed to determine the significance of the protective effect.
Caption: Workflow for in vivo evaluation of this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no inhibitory activity | - Compound degradation- Incorrect concentration- Cell line not responsive | - Use a fresh aliquot of this compound.- Verify the concentration of the stock solution.- Confirm that the cell line expresses RIPK3 and is capable of undergoing necroptosis. |
| Precipitation in working solution | - Poor solubility in aqueous medium- High final concentration | - Ensure the final DMSO concentration is appropriate.- Prepare the working solution immediately before use.- Consider using a different vehicle for in vivo studies. |
| Toxicity in vehicle control group | - High concentration of DMSO or other vehicle components | - Reduce the final concentration of the vehicle components.- Test the toxicity of the vehicle alone in a separate control group. |
Conclusion
This compound is a specific and potent inhibitor of RIPK3 kinase activity, making it an invaluable tool for studying necroptosis. By following the recommended storage, handling, and experimental protocols outlined in these application notes, researchers can ensure the reliability and reproducibility of their results. Further optimization of experimental conditions may be necessary for specific applications and model systems.
Application Notes and Protocols for Studying Necroptosis in Primary Cell Cultures Using Ripk3-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ripk3-IN-3, a selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), to study necroptosis in primary cell cultures. This document includes detailed protocols for cell isolation, necroptosis induction, and quantitative analysis, alongside visual representations of the underlying signaling pathways and experimental workflows.
Introduction to Necroptosis and this compound
Necroptosis is a form of regulated necrotic cell death that is implicated in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration[1][2]. Unlike apoptosis, necroptosis is a lytic form of cell death characterized by cell swelling and rupture of the plasma membrane, leading to the release of cellular contents and subsequent inflammation[1][2]. The core signaling pathway of necroptosis involves the sequential activation of RIPK1, RIPK3, and the mixed lineage kinase domain-like pseudokinase (MLKL)[2]. Upon stimulation, RIPK3 is phosphorylated and activated, which in turn phosphorylates MLKL. This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, ultimately leading to membrane disruption and cell death[2].
This compound is a potent and selective small molecule inhibitor of RIPK3 with a reported IC50 of 10 nM[3][4][5]. By specifically targeting the kinase activity of RIPK3, this compound prevents the phosphorylation of MLKL and the subsequent execution of necroptosis, making it a valuable tool for studying the role of this cell death pathway in various biological systems.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and other relevant inhibitors used in necroptosis research.
| Compound | Target | IC50 | Cell Type | Application | Reference |
| This compound | RIPK3 | 10 nM | Not specified in primary cells | Inhibition of MLKL phosphorylation and necroptosis | [3][4][5] |
| GSK'872 | RIPK3 | 1.8 nM (binding), 1.3 nM (activity) | Human and murine cells | Inhibition of necroptosis | [6] |
| GSK'843 | RIPK3 | 8.6 nM (binding), 6.5 nM (activity) | Mouse cells | Inhibition of necroptosis | [7] |
| Necrostatin-1 (Nec-1) | RIPK1 | ~180-490 nM | Various | Inhibition of necroptosis | [8] |
| Zharp-99 | RIPK3 | Not specified | Human and mouse cells | Inhibition of necroptosis | [9] |
Signaling Pathway
The diagram below illustrates the canonical necroptosis signaling pathway and the point of inhibition by this compound.
Caption: Necroptosis signaling pathway and inhibition by this compound.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Murine Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the isolation and differentiation of macrophages from mouse bone marrow.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
70% Ethanol
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Complete RPMI-1640 medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 20 ng/mL Macrophage Colony-Stimulating Factor (M-CSF)
-
Red Blood Cell (RBC) Lysis Buffer
-
Sterile syringes (10 mL) and needles (25G)
-
Sterile petri dishes (100 mm)
-
Cell scraper
-
Centrifuge
Procedure:
-
Euthanize mice according to approved institutional protocols.
-
Sterilize the hind legs with 70% ethanol.
-
Dissect the femurs and tibias and remove all muscle tissue.
-
In a sterile biosafety cabinet, cut the ends of the bones.
-
Flush the bone marrow from the cavities using a 10 mL syringe with a 25G needle filled with cold, sterile DPBS into a 50 mL conical tube[3][4].
-
Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of RBC Lysis Buffer for 1-2 minutes to lyse red blood cells[4].
-
Add 10 mL of complete RPMI-1640 medium and centrifuge again at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI-1640 medium and count the cells.
-
Plate the cells in 100 mm petri dishes at a density of 5 x 10^6 cells per dish in 10 mL of complete RPMI-1640 medium.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
On day 3, add 5 mL of fresh complete RPMI-1640 medium to each dish.
-
On day 7, the cells will have differentiated into macrophages. Adherent cells are mature BMDMs and are ready for experiments[3][6].
Protocol 2: Induction of Necroptosis and Inhibition with this compound in Primary BMDMs
This protocol outlines the steps to induce necroptosis in primary BMDMs and assess the inhibitory effect of this compound.
Materials:
-
Differentiated primary BMDMs (from Protocol 1)
-
Complete RPMI-1640 medium
-
This compound (stock solution in DMSO)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
SMAC mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
Procedure:
-
Harvest differentiated BMDMs by gentle scraping and seed them into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
-
Allow the cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A typical concentration range to test would be from 1 nM to 1 µM. Also, prepare a vehicle control (DMSO).
-
Pre-treat the cells by adding 10 µL of the this compound dilutions or vehicle control to the respective wells. A pre-incubation time of 1-2 hours is generally recommended[9].
-
To induce necroptosis, prepare a stimulation cocktail containing TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM) in complete RPMI-1640 medium[10]. The use of a pan-caspase inhibitor is crucial to block apoptosis and channel the cells towards necroptosis[7].
-
Add 10 µL of the stimulation cocktail to the wells (except for the untreated control wells).
-
Incubate the plates for 4-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically for the specific primary cell type.
-
Assess cell death using the methods described in Protocol 3.
Protocol 3: Quantitative Assessment of Necroptosis
A. Lactate Dehydrogenase (LDH) Release Assay
This colorimetric assay measures the activity of LDH released from damaged cells into the culture medium, which is a hallmark of necrotic cell death.
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available)
-
96-well plate with treated cells (from Protocol 2)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Following the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate[11][12].
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light[11].
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a plate reader[12][13].
-
To determine the percentage of cytotoxicity, a maximum LDH release control (cells lysed with the provided lysis buffer) and a spontaneous LDH release control (untreated cells) are required.
-
Calculate the percentage of necroptosis inhibition using the following formula: % Inhibition = 100 - [((Absorbance of treated sample - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)) * 100]
B. Western Blot for Phosphorylated MLKL (p-MLKL)
This method directly assesses the phosphorylation of MLKL, a key downstream event of RIPK3 activation.
Materials:
-
Treated cells in culture plates
-
Cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-MLKL (Ser345 for mouse), anti-total MLKL, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
After treatment, wash the cells twice with cold PBS.
-
Lyse the cells by adding an appropriate volume of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane[14].
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MLKL overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total MLKL and a loading control to normalize the p-MLKL signal.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for studying the effect of this compound on necroptosis in primary cell cultures.
Caption: General experimental workflow for studying this compound in primary cells.
References
- 1. Roles of RIPK3 in necroptosis, cell signaling, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RIPK3 in necroptosis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Isolation and Characterization of Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse Bone Marrow Cell Isolation and Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jove.com [jove.com]
- 6. Bone Marrow-Derived Macrophages isolation and differentiation | RE-Place [re-place.be]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse Bone Marrow Cell Isolation and Macrophage Differentiation | Springer Nature Experiments [experiments.springernature.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. tiarisbiosciences.com [tiarisbiosciences.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating Unexpected Outcomes in Ripk3-IN-3 Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving Ripk3-IN-3, a selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). Unexpected results can arise from the complex interplay of cellular signaling pathways. This guide offers detailed troubleshooting advice, frequently asked questions, experimental protocols, and visual aids to help interpret your findings and guide future experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of RIPK3 with an IC50 of 10 nM.[1][2] It functions by preventing the RIPK3-mediated phosphorylation and subsequent oligomerization of Mixed Lineage Kinase Domain-Like (MLKL), the executioner protein of necroptosis.[2] This blockade ultimately inhibits the induction of necroptotic cell death.
Q2: I'm observing cell death even in the presence of this compound. What could be the cause?
A2: While this compound is a potent inhibitor of necroptosis, RIPK3 itself has functions beyond this specific cell death pathway. Under certain conditions, inhibition of RIPK3's kinase activity can paradoxically promote apoptosis.[3][4][5][6] This can occur through a scaffolding function of RIPK3, leading to the formation of a "Ripoptosome" complex that activates caspase-8.[3][5] Therefore, the observed cell death might be apoptotic rather than necroptotic. It is crucial to perform assays that can distinguish between these two cell death modalities.
Q3: My results show a reduction in inflammation, but not a complete rescue from cell death with this compound. Why?
A3: RIPK3 is a known regulator of inflammatory signaling, independent of its role in cell death.[7][8] It can contribute to the production of pro-inflammatory cytokines.[9] Therefore, this compound may effectively reduce the inflammatory response by inhibiting RIPK3's kinase-dependent signaling, but the remaining cell death could be occurring through a necroptosis-independent mechanism or apoptosis.
Q4: What are the recommended working concentrations for this compound?
A4: The optimal concentration of this compound will vary depending on the cell type and experimental conditions. Based on available data, in vitro concentrations typically range from 20 to 50 µM to observe inhibition of necroptosis.[2] For in vivo studies in mouse models of TNF-induced systemic inflammatory response syndrome (SIRS), doses of 10 or 25 mg/kg administered via intraperitoneal injection have been shown to be effective.[2]
Q5: How should I prepare and store this compound?
A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2] For in vivo use, further dilution in vehicles like saline with PEG300 and Tween-80 may be necessary to ensure solubility and bioavailability.[10] Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common unexpected results encountered during experiments with this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| No inhibition of cell death with this compound. | 1. The primary cell death mechanism is not necroptosis. 2. Insufficient concentration of this compound. 3. This compound degradation due to improper storage. | 1. Confirm the induction of necroptosis by checking for phosphorylation of RIPK3 and MLKL via Western blot. Use positive controls for necroptosis (e.g., TNFα + z-VAD-FMK in sensitive cell lines). 2. Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and stimulus. 3. Prepare fresh stock solutions of this compound and store them properly. |
| Increased cell death observed with this compound treatment. | 1. This compound is inducing apoptosis.[3][5] 2. Off-target effects of the compound at high concentrations. | 1. Co-treat with a pan-caspase inhibitor (e.g., z-VAD-FMK) to see if the cell death is blocked. Analyze for markers of apoptosis such as cleaved caspase-3 and PARP by Western blot, or use Annexin V/PI staining. 2. Lower the concentration of this compound and perform a cytotoxicity assay to determine its toxic threshold in your system. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Inconsistent timing of treatment and sample collection. 3. Reagent variability. | 1. Standardize cell culture protocols. Ensure cells are in the logarithmic growth phase and at a consistent density for each experiment. 2. Optimize and strictly adhere to the timing for inhibitor pre-treatment, stimulus addition, and sample harvesting. 3. Use reagents from the same lot whenever possible and validate new lots. |
| No change in cytokine levels despite inhibition of cell death. | 1. The inflammatory response is independent of RIPK3 kinase activity. 2. Cytokine production is triggered by a parallel pathway. | 1. Investigate the role of other inflammatory signaling pathways (e.g., NF-κB) that may be activated by your stimulus. 2. Use a broader panel of inhibitors to dissect the signaling pathways involved in cytokine production. |
Experimental Protocols
Cell Viability Assay (Annexin V and Propidium Iodide Staining)
This protocol distinguishes between viable, apoptotic, and necroptotic/necrotic cells.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow for logarithmic growth during the experiment.
-
Treatment: Pre-treat cells with this compound at the desired concentration for 1-2 hours. Induce necroptosis with the appropriate stimulus (e.g., TNFα, Smac mimetic, and a pan-caspase inhibitor like z-VAD-FMK). Include appropriate controls (untreated, stimulus only, inhibitor only).
-
Harvesting: After the desired incubation time, gently collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necroptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot for Phosphorylated RIPK3 and MLKL
This protocol assesses the activation of the necroptosis signaling pathway.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-RIPK3 (Ser227 for human), phospho-MLKL (Ser358 for human), total RIPK3, total MLKL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cytokine Release Assay (ELISA)
This protocol quantifies the release of pro-inflammatory cytokines into the cell culture supernatant.
-
Sample Collection: After treatment, collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for the cytokine of interest (e.g., TNF-α, IL-6) according to the manufacturer's protocol.
-
Standard Curve: Generate a standard curve using recombinant cytokine standards provided in the kit.
-
Quantification: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of the cytokine in your samples by interpolating from the standard curve.
Signaling Pathways and Workflows
Canonical Necroptosis Signaling Pathway
Caption: Canonical necroptosis pathway initiated by TNFR1 activation.
Troubleshooting Workflow for Unexpected Cell Death
Caption: A logical workflow for troubleshooting unexpected cell death.
By systematically addressing unexpected results and utilizing the provided protocols and diagrams, researchers can gain a clearer understanding of their experimental outcomes and the intricate role of RIPK3 in cell death and inflammation.
References
- 1. gentaur.com [gentaur.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Scholars@Duke publication: RIP3 induces apoptosis independent of pronecrotic kinase activity. [scholars.duke.edu]
- 6. RIP3 induces apoptosis independent of pronecrotic kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RIPK3 in cell death and inflammation: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
Navigating Off-Target Effects of Ripk3 Inhibitors: A Guide for Researchers
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Ripk3 inhibitors, using a representative compound, here referred to as "Ripk3-IN-3," as an example. Understanding and mitigating these effects are crucial for accurate experimental design and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of Ripk3 inhibitors?
A1: While Ripk3 inhibitors are designed for high selectivity, cross-reactivity with other kinases can occur. The specificity of any given inhibitor must be empirically determined. For instance, the well-characterized Ripk3 inhibitor GSK'872 shows high selectivity for Ripk3 over a panel of 300 other kinases.[1] However, some level of off-target binding is always a possibility and should be investigated for any new compound. A common off-target concern for kinase inhibitors is promiscuous binding to other kinases with structurally similar ATP-binding pockets.
Q2: How can I assess the selectivity of my Ripk3 inhibitor?
A2: A comprehensive approach to determining inhibitor selectivity involves a combination of in vitro and cellular assays. A primary screen, such as a kinome scan, will provide a broad overview of potential off-target interactions. This should be followed by secondary validation assays, both biochemical and cell-based, to confirm these initial findings.
Q3: What experimental controls should I use to account for potential off-target effects?
A3: To ensure that the observed phenotype is a direct result of Ripk3 inhibition, several controls are essential:
-
Employ a negative control compound: This should be a structurally similar but inactive analog of your inhibitor.
-
Utilize genetic controls: The most rigorous approach is to use Ripk3 knockout or knockdown cells/animals. The phenotype observed with the inhibitor should be absent in these genetic models.
-
Perform rescue experiments: In a Ripk3 knockout/knockdown system, reintroducing wild-type Ripk3 should restore the phenotype, while a kinase-dead mutant of Ripk3 should not.
Q4: My Ripk3 inhibitor is inducing apoptosis at higher concentrations. Is this an off-target effect?
A4: Not necessarily. Some Ripk3 inhibitors, including GSK'872, have been shown to induce apoptosis at concentrations higher than those required to inhibit necroptosis. This is thought to be an "on-target" effect where the inhibitor-bound Ripk3 acts as a scaffold to promote the formation of a pro-apoptotic complex. It is crucial to determine the therapeutic window of your inhibitor where it effectively blocks necroptosis without inducing apoptosis.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | 1. Inhibitor degradation. 2. Cell line instability. 3. Variability in experimental conditions. | 1. Prepare fresh inhibitor stocks. Store aliquots at -80°C to avoid freeze-thaw cycles. 2. Perform regular cell line authentication and mycoplasma testing. 3. Standardize all experimental parameters, including cell density, inhibitor concentration, and incubation times. |
| Observed phenotype does not match Ripk3 knockout phenotype | 1. Significant off-target effects of the inhibitor. 2. Incomplete Ripk3 inhibition. 3. Compensation by other signaling pathways in the knockout model. | 1. Perform a kinome scan and validate potential off-targets. 2. Confirm target engagement using a Cellular Thermal Shift Assay (CETSA). Increase inhibitor concentration if necessary, being mindful of potential apoptosis induction. 3. Consider the broader signaling network and potential redundancies. |
| High background in cell-based assays | 1. Inhibitor cytotoxicity. 2. Solvent (e.g., DMSO) toxicity. 3. Assay artifacts. | 1. Determine the maximum non-toxic concentration of your inhibitor. 2. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold (typically <0.5%). 3. Include appropriate positive and negative controls for your specific assay. |
Quantitative Data Summary
The following tables represent hypothetical but plausible data for a selective Ripk3 inhibitor, "this compound," based on published data for similar compounds.
Table 1: In Vitro Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) |
| Ripk3 | 1.5 |
| Ripk1 | >10,000 |
| Ripk2 | 850 |
| Aurora A | >10,000 |
| c-Met | >10,000 |
| VEGFR2 | >10,000 |
| ... (additional 300+ kinases) | ... |
This table illustrates the high selectivity of this compound for its intended target. The IC50 value for Ripk3 is in the low nanomolar range, while it is significantly higher for other kinases, indicating much weaker inhibition.
Table 2: Cellular Activity of this compound
| Assay | Cell Line | EC50 (nM) |
| Necroptosis Inhibition (TNFα-induced) | HT-29 (human colon cancer) | 50 |
| Necroptosis Inhibition (TLR3-induced) | L929 (mouse fibrosarcoma) | 75 |
| Apoptosis Induction | HT-29 | >5,000 |
This table demonstrates the cellular potency of this compound in blocking necroptosis induced by different stimuli. Importantly, the concentration required to induce apoptosis is substantially higher than that needed for necroptosis inhibition, indicating a favorable therapeutic window.
Key Experimental Protocols
In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of the kinase.
Materials:
-
Recombinant human Ripk3
-
LanthaScreen® Eu-anti-Tag Antibody
-
Alexa Fluor® 647-labeled Kinase Tracer
-
Test compound (this compound)
-
Kinase Buffer
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a 384-well plate, add the test compound, the kinase/antibody mixture, and the tracer.
-
Incubate at room temperature for 1 hour.
-
Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET).
-
Calculate the IC50 value from the dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.
Materials:
-
Cultured cells (e.g., HT-29)
-
Test compound (this compound) or vehicle (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies for Western blotting (anti-Ripk3, loading control)
Procedure:
-
Treat cultured cells with the test compound or vehicle.
-
Harvest and wash the cells, then resuspend in PBS.
-
Aliquot the cell suspension and heat each aliquot to a different temperature for 3 minutes.
-
Cool the samples and lyse the cells.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.
-
Analyze the soluble fraction by Western blotting using an anti-Ripk3 antibody.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Necroptosis Inhibition Assay
This assay measures the ability of an inhibitor to protect cells from necroptotic cell death.
Materials:
-
HT-29 cells
-
TNFα, SMAC mimetic, and z-VAD-fmk (necroptosis-inducing stimuli)
-
Test compound (this compound)
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of the test compound for 1-2 hours.
-
Induce necroptosis by adding TNFα, a SMAC mimetic, and z-VAD-fmk.
-
Incubate for 24-48 hours.
-
Measure cell viability using a luminescence-based assay.
-
Calculate the EC50 value from the dose-response curve.
Visualizations
Caption: Simplified signaling pathway of TNFα-induced necroptosis and the inhibitory action of this compound.
Caption: A logical workflow for the comprehensive evaluation of Ripk3 inhibitor off-target effects.
Caption: A decision tree for troubleshooting inconsistent experimental outcomes with Ripk3 inhibitors.
References
Ensuring the stability of Ripk3-IN-3 in cell culture media over time.
Welcome to the technical support center for Ripk3-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the stability and efficacy of the inhibitor in your cell culture systems.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions?
A1: For long-term stability, it is recommended to store this compound stock solutions at -80°C for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month. To maintain the integrity of the compound, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q2: How should I prepare my working solution of this compound for cell culture experiments?
A2: Due to the poor aqueous solubility of many kinase inhibitors, it is recommended to first dissolve this compound in a small amount of dimethyl sulfoxide (DMSO). For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. A common practice is to prepare a high-concentration stock solution in 100% DMSO and then perform serial dilutions in your cell culture medium to achieve the desired final concentration.
Q3: What are the known off-target effects of this compound?
A3: While this compound is a selective inhibitor of Ripk3 kinase, like many small molecule inhibitors, the potential for off-target effects exists. It is crucial to include appropriate controls in your experiments to validate that the observed phenotype is a direct result of Ripk3 inhibition. This can include using a structurally distinct Ripk3 inhibitor as a positive control or employing genetic approaches such as siRNA or CRISPR/Cas9 to knockdown Ripk3 expression. Some Ripk3 inhibitors have been noted to induce apoptosis at higher concentrations through a conformational change in Ripk3 that facilitates RIPK1 recruitment and caspase-8 activation.[1][2]
Q4: How can I confirm that this compound is engaging its target in my cells?
A4: Target engagement can be confirmed using several methods. A cellular thermal shift assay (CETSA) is a powerful technique to directly measure the binding of the inhibitor to Ripk3 in a cellular context.[3][4][5][6] This method relies on the principle that ligand binding stabilizes the target protein against thermal denaturation. Alternatively, you can assess the phosphorylation status of Ripk3's downstream substrate, MLKL, via Western blot. A potent and specific Ripk3 inhibitor should reduce the levels of phosphorylated MLKL (p-MLKL).[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no inhibitory effect observed. | Degradation of this compound in cell culture media. | Perform a stability study of this compound in your specific cell culture medium over the time course of your experiment. See the detailed protocol below for guidance. Consider replenishing the media with fresh inhibitor at regular intervals for long-term experiments. |
| Poor solubility of this compound. | Ensure the inhibitor is fully dissolved in DMSO before diluting in aqueous media. If precipitation is observed, gentle warming or sonication may help. Always visually inspect the final working solution for any precipitates before adding it to your cells. | |
| Suboptimal inhibitor concentration. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. The IC50 value can vary between different cell types. | |
| Cell line is resistant to necroptosis. | Some cell lines may have low expression levels of key necroptosis proteins like Ripk3 or MLKL, or may have epigenetic silencing of the Ripk3 gene.[8] Confirm the expression of Ripk3 and MLKL in your cell line by Western blot or qPCR. | |
| High background signal or off-target effects. | Compound interference with assay readout. | Some compounds can autofluoresce or interfere with luminescence-based assays. Run a control with the inhibitor alone (without cells or with vehicle-treated cells) to check for any interference with your assay's detection method.[9] |
| Non-specific inhibition. | Include a negative control compound that is structurally similar to this compound but inactive against Ripk3. This can help differentiate between specific on-target effects and non-specific effects of the chemical scaffold. | |
| Induction of apoptosis instead of inhibition of necroptosis. | Concentration-dependent effects of the inhibitor. | Some Ripk3 inhibitors can induce apoptosis at higher concentrations.[1][2] Perform a dose-response curve and use the lowest effective concentration that inhibits necroptosis without inducing significant apoptosis. Co-treatment with a pan-caspase inhibitor can help to dissect the cell death pathway. |
Experimental Protocols
Protocol for Determining the Stability of this compound in Cell Culture Media
This protocol outlines a method to quantify the concentration of this compound in cell culture media over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640) supplemented with serum as required for your experiments.
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid)
-
HPLC-MS system equipped with a C18 column
Procedure:
-
Prepare a standard curve:
-
Prepare a stock solution of this compound in DMSO at a known high concentration (e.g., 10 mM).
-
Create a series of calibration standards by spiking known amounts of the this compound stock solution into fresh cell culture medium to cover the expected concentration range of your experiment.
-
-
Incubate this compound in cell culture medium:
-
Prepare a solution of this compound in your cell culture medium at the final concentration you will use in your experiments.
-
Incubate this solution under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2).
-
-
Sample collection:
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect aliquots of the incubated medium.
-
Immediately process the samples or store them at -80°C until analysis.
-
-
Sample preparation for HPLC-MS analysis:
-
To precipitate proteins, add a cold organic solvent (e.g., acetonitrile or methanol) to your media samples (a common ratio is 3:1 solvent to media).
-
Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for HPLC-MS analysis.
-
-
HPLC-MS analysis:
-
Inject the prepared samples and the calibration standards onto the HPLC-MS system.
-
Develop a suitable gradient elution method to achieve good separation of this compound from other media components.
-
Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode on the mass spectrometer for sensitive and specific quantification of this compound.
-
-
Data analysis:
-
Generate a standard curve by plotting the peak area of this compound against the known concentrations of the calibration standards.
-
Use the standard curve to determine the concentration of this compound in your incubated samples at each time point.
-
Calculate the half-life (t½) of this compound in the cell culture medium by plotting the concentration versus time and fitting the data to an appropriate decay model.
-
Visualizations
Caption: Ripk3 signaling pathway leading to necroptosis and the point of inhibition by this compound.
Caption: General experimental workflow for using this compound in cell-based assays.
References
- 1. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 2. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. RIPK3 Inhibitor, GSKʹ872 - CAS 1346546-69-7 - Calbiochem | 530389 [merckmillipore.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Technical Support Center: Interpreting Unexpected Changes in Cell Morphology After Ripk3-IN-3 Treatment
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who encounter unexpected changes in cell morphology following treatment with Ripk3-IN-3, a selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of this compound treatment on cell morphology?
A1: this compound is a selective inhibitor of RIPK3 with an IC50 of 10 nM.[1][2] Its primary expected effect is the inhibition of necroptosis, a form of programmed cell death. Therefore, in cell models where necroptosis is induced, treatment with this compound is expected to rescue cells from death, leading to the maintenance of normal cell morphology. Necroptosis is morphologically characterized by cell swelling, organelle dilation, and eventual plasma membrane rupture.[3][4]
Q2: We observed significant cell death and altered morphology after this compound treatment, even though we expected it to be protective. What could be the reason?
A2: A key finding with several selective small-molecule RIPK3 inhibitors is their ability to induce apoptosis in a concentration-dependent manner.[3][4][5][6] This is a critical "on-target" but unexpected effect. At concentrations higher than those required to inhibit the kinase activity of RIPK3, these inhibitors can cause RIPK3 to act as a scaffold, leading to the recruitment of RIPK1 and FADD, activation of caspase-8, and subsequent apoptosis.[7][8][9] Apoptosis is characterized by distinct morphological changes, including cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies.[5][6][10]
Q3: What are the typical morphological differences between apoptosis and necroptosis?
A3: Distinguishing between apoptotic and necroptotic morphology is crucial for interpreting your results.
| Feature | Apoptosis | Necroptosis |
| Cell Size | Shrinkage[5][10] | Swelling[3][4] |
| Plasma Membrane | Intact, with blebbing[6][10] | Ruptured in late stages[3][4] |
| Nucleus | Chromatin condensation (pyknosis), nuclear fragmentation (karyorrhexis)[5][11] | Initially intact, late-stage disintegration[4][11] |
| Cellular Content | Packaged into apoptotic bodies[5][10] | Released into the extracellular space[3][4] |
| Inflammation | Generally non-inflammatory[11] | Pro-inflammatory[4][12] |
Troubleshooting Guide: Unexpected Cell Morphology
This guide will help you systematically troubleshoot unexpected changes in cell morphology after this compound treatment.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected cell morphology.
Step 1: Review Experimental Parameters
| Parameter | Question to Ask | Recommended Action |
| This compound Concentration | Are you using a concentration significantly higher than the IC50 (10 nM)?[1][2] | Perform a dose-response curve to determine the optimal concentration for necroptosis inhibition without inducing apoptosis. Start from a low nanomolar range and titrate up. |
| Solvent/Vehicle Control | Is the solvent (e.g., DMSO) concentration in your final culture medium at a non-toxic level? Have you included a vehicle-only control? | Ensure the final solvent concentration is typically below 0.1%. Always include a vehicle control to rule out solvent-induced toxicity or morphological changes. |
| Cell Culture Conditions | Are your cells healthy and at the correct confluency? Is your media fresh and appropriate for your cell line? Have you checked for contamination (e.g., mycoplasma)? | Maintain good cell culture practice. Ensure cells are not stressed before inhibitor treatment. Regularly test for mycoplasma contamination, which can alter cellular responses.[13][14] |
Step 2: Characterize the Cell Death Phenotype
If you observe cell death, it is crucial to determine the type of cell death occurring.
| Experimental Method | Protocol | Interpretation |
| Phase-Contrast Microscopy | Observe live cells at regular intervals after treatment. | Look for signs of apoptosis (cell shrinkage, blebbing) or necroptosis (cell swelling).[3][5][10] |
| Fluorescence Microscopy (e.g., Hoechst/Propidium Iodide Staining) | Stain cells with a nuclear dye (Hoechst 33342) and a membrane-impermeable dye (Propidium Iodide - PI). | - Healthy cells: Blue nucleus, PI negative. - Early apoptotic cells: Condensed/fragmented blue nucleus, PI negative. - Late apoptotic/necrotic cells: Blue nucleus, PI positive. |
| Caspase Activity Assays | Use a fluorometric or colorimetric assay to measure the activity of executioner caspases (e.g., Caspase-3/7). | Increased caspase activity is a hallmark of apoptosis.[5] |
| LDH Release Assay | Measure the amount of lactate dehydrogenase (LDH) released into the cell culture medium. | LDH is released upon loss of membrane integrity, a characteristic of necroptosis and late apoptosis.[15] |
| Western Blotting | Probe for key markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3) and necroptosis (e.g., phosphorylated MLKL). | The presence of cleaved PARP and Caspase-3 indicates apoptosis. Phosphorylated MLKL is a marker for necroptosis. |
Signaling Pathways
Understanding the signaling pathways involved is key to interpreting your results.
Diagram: RIPK3-Mediated Necroptosis and Inhibitor-Induced Apoptosis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gentaur.com [gentaur.com]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Morphologic and biochemical hallmarks of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. blog.cellsignal.com [blog.cellsignal.com]
- 13. cellculturecompany.com [cellculturecompany.com]
- 14. fastercapital.com [fastercapital.com]
- 15. GSK872 and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
How to control for the effects of the DMSO vehicle in Ripk3-IN-3 experiments.
This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving the RIPK3 inhibitor, Ripk3-IN-3, with a focus on the proper use and control of its common vehicle, Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it dissolved in DMSO?
This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key enzyme in the necroptosis signaling pathway.[1][2] Necroptosis is a form of programmed, inflammatory cell death.[1][3] Like many small-molecule kinase inhibitors, this compound is hydrophobic and has poor solubility in aqueous solutions. Dimethyl Sulfoxide (DMSO) is a polar aprotic organic solvent widely used to dissolve such compounds for use in biological assays.[4][5]
Q2: Why is a DMSO-only vehicle control absolutely essential?
A vehicle control is a sample treated with the solvent (in this case, DMSO) used to dissolve the experimental compound, but without the compound itself.[6][7] This control is critical because DMSO is not biologically inert and can exert its own effects on cells.[8][9] These effects can include alterations in cell viability, proliferation, differentiation, and even kinase signaling pathways.[5][10][11] Without a vehicle control, it is impossible to determine whether an observed effect is due to the this compound inhibitor or the DMSO solvent.[6] The vehicle control provides the proper baseline to which the effects of the inhibitor are compared.
Q3: What are the known biological effects of DMSO?
DMSO can have numerous effects on experimental systems, which are highly dependent on the cell type, exposure duration, and concentration.[4][12] It is crucial to be aware of these potential confounding effects:
-
Cytotoxicity: At high concentrations (typically >1-2%), DMSO is cytotoxic to most mammalian cell lines, leading to a decrease in cell viability.[4][12][13]
-
Inhibition of Proliferation: Even at non-toxic concentrations, DMSO can inhibit cell growth.[5][8]
-
Altered Signaling: DMSO has been reported to affect intracellular signaling pathways, including inhibiting the activation of MAP kinases like JNK and p38 and altering the phosphorylation state of other kinases.[9][11]
-
Membrane Permeability: DMSO is known to increase cell membrane permeability, which is one reason it's used as a cryoprotectant.[14][15]
-
Assay Interference: In certain assays like ELISpot, high concentrations of DMSO can damage the plate membrane, leading to high background.[16]
Q4: What is the recommended final concentration of DMSO for my experiments?
The optimal DMSO concentration is a balance between dissolving the inhibitor and minimizing off-target effects. It is always best to perform a dose-response curve for your specific cell line or assay system to determine the maximum tolerated concentration. However, general guidelines exist.
Table 1: Recommended Final DMSO Concentrations for Cellular Assays
| Concentration | General Recommendation & Notes | Relevant Citations |
| ≤ 0.1% | Considered safe for almost all cell types, including sensitive primary cells. The ideal target for most experiments. | [13][14] |
| 0.1% - 0.5% | Widely used and tolerated by many robust cell lines for extended periods (24-72 hours).[5][14] A common upper limit. | [5][14][16] |
| 0.5% - 1.0% | May be acceptable for some cell lines in shorter-duration assays (e.g., <24 hours), but the risk of off-target effects increases.[12][13] | [12][13][14] |
| > 1.0% | Generally not recommended. Significantly increases the likelihood of cytotoxicity and confounding biological effects.[8][12] | [8][12] |
Q5: How do I correctly prepare and use my DMSO vehicle control?
The cardinal rule is that the vehicle control must contain the same final concentration of DMSO as the highest concentration present in any of the inhibitor-treated samples. [17][18]
-
Step 1: Serial Dilutions: If you are testing this compound at multiple concentrations, it is best practice to first prepare serial dilutions of the inhibitor in 100% DMSO.
-
Step 2: Final Dilution: Add a small, fixed volume of each DMSO-inhibitor stock (and a 100% DMSO stock for the vehicle control) to your culture medium or assay buffer. This ensures the final DMSO percentage is identical across all conditions.
-
Example: To test 10 µM and 1 µM this compound, you might prepare 10 mM and 1 mM stocks in 100% DMSO. You would then add 1 µL of each stock to 1 mL of medium for a final DMSO concentration of 0.1%. For your vehicle control, you would add 1 µL of 100% DMSO to 1 mL of medium.
Troubleshooting Guide
Q1: My DMSO vehicle control group shows significant cell death or reduced proliferation compared to the untreated control. What should I do?
-
Possible Cause: The DMSO concentration is too high for your specific cell line. Some cells, particularly primary cells, are very sensitive to DMSO.[14][15]
-
Solution: Perform a DMSO toxicity test. Plate your cells and treat them with a range of final DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, 2.0%) for your intended experimental duration. Use a viability assay (e.g., CellTiter-Glo®, MTT) to determine the highest concentration that does not impact viability. This is your maximum allowable DMSO concentration for all subsequent experiments.
-
Possible Cause: Your DMSO stock is old or contaminated. DMSO is hygroscopic (absorbs water from the air) and can degrade.
-
Solution: Use a fresh, high-purity (≥99.9%), sterile-filtered, and unopened aliquot of DMSO. Store it in small, single-use aliquots to prevent repeated freeze-thaw cycles and water absorption.
Q2: I'm observing high background or unexpected results in my assay. Could DMSO be the cause?
-
Possible Cause: DMSO can interfere with certain assay components. For example, it can affect antibody-antigen binding, enzyme activity, or the physical properties of assay plates.[10][16]
-
Solution:
-
Review the literature for your specific assay (e.g., ELISA, Western Blot, Kinase Assay) to check for known DMSO interference.
-
Ensure your washing steps are sufficient to remove residual DMSO before adding detection reagents.[19]
-
If possible, run a "no-cell" or "no-protein" control with just assay buffer and the highest concentration of DMSO to see if it generates a background signal.
-
Q3: How do I properly analyze and normalize my data using the vehicle control?
The vehicle control defines the baseline response. All data from inhibitor-treated samples should be normalized to the vehicle control to isolate the specific effect of this compound.
-
Step 1: Calculate the average and standard deviation for your raw data from all replicate wells (Untreated, Vehicle Control, this compound).
-
Step 2: Set the average of the vehicle control as your 100% (or 1.0) reference value.
-
Step 3: Divide the average value of each treatment group by the average value of the vehicle control group. For example, (Average Signal of 10µM this compound) / (Average Signal of Vehicle Control). This gives you the fractional response. Multiply by 100 for a percentage.
Table 2: Example of Experimental Data Normalization (Cell Viability Assay)
| Treatment Group | Raw Luminescence (RLU) | Average RLU | Normalized Viability (%) |
| Untreated | 98500, 101500, 100000 | 100,000 | 105.3% |
| Vehicle Control (0.1% DMSO) | 94000, 96000, 95000 | 95,000 | 100.0% |
| This compound (1 µM) | 48000, 46500, 47500 | 47,333 | 49.8% |
| This compound (10 µM) | 10000, 9500, 10500 | 10,000 | 10.5% |
Visualized Pathways and Workflows
Caption: The Necroptosis signaling pathway initiated by TNFα.
Caption: Workflow for proper experimental design and data normalization.
Detailed Experimental Protocol
Protocol: In Vitro Necroptosis Induction and Inhibition Assay
This protocol describes a method to induce necroptosis in HT-29 human colon cancer cells and assess the inhibitory activity of this compound, using appropriate vehicle controls.
Materials:
-
HT-29 cells
-
DMEM high-glucose medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human TNF-α (T)
-
Smac mimetic (e.g., Birinapant) (S)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK) (Z)
-
This compound
-
DMSO, sterile, cell culture grade
-
White, clear-bottom 96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Methodology:
-
Cell Seeding:
-
Culture HT-29 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells in a white, clear-bottom 96-well plate at a density of 10,000 cells/well in 100 µL of medium.
-
Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
-
Compound and Control Preparation (Day 2):
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a 200X working stock solution. For a final concentration of 1 µM, dilute the 10 mM stock to 200 µM in complete medium. For the vehicle control, add the same volume of 100% DMSO to an equal volume of medium. This ensures the final DMSO concentration will be 0.5% in all wells.
-
Prepare a 2X necroptosis induction cocktail (T/S/Z) in complete medium (e.g., 40 ng/mL TNF-α, 200 nM Smac mimetic, 40 µM z-VAD-FMK).
-
-
Cell Treatment:
-
Carefully remove the medium from the cells.
-
Add 50 µL of the appropriate compound working stock or vehicle control to the wells.
-
Vehicle Control Wells: Add 50 µL of the medium containing only DMSO.
-
This compound Wells: Add 50 µL of the medium containing this compound and DMSO.
-
-
Pre-incubate the plate for 1 hour (37°C, 5% CO₂) to allow the inhibitor to enter the cells.
-
-
Necroptosis Induction:
-
Add 50 µL of the 2X T/S/Z necroptosis cocktail to all wells (except for untreated controls, which receive 50 µL of normal medium).
-
The final volume in each well is now 100 µL.
-
Incubate the plate for 24 hours (37°C, 5% CO₂).
-
-
Endpoint Measurement (Cell Viability):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data as described in Table 2. Calculate the average luminescence from the "Vehicle Control + T/S/Z" wells and set this value as the baseline for necroptotic cell death.
-
Calculate the percentage of cell viability protection for the this compound treated wells relative to the vehicle control.
-
References
- 1. Roles of RIPK3 in necroptosis, cell signaling, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RIPK3 in cell death and inflammation: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. genetics - Why is a DMSO-only Control Important? - Biology Stack Exchange [biology.stackexchange.com]
- 7. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models [mdpi.com]
- 10. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 13. researchgate.net [researchgate.net]
- 14. lifetein.com [lifetein.com]
- 15. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 16. mabtech.com [mabtech.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. licorbio.com [licorbio.com]
Technical Support Center: Validating the Specificity of Ripk3-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in validating the specificity of the RIPK3 inhibitor, Ripk3-IN-3, in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective, small-molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). It functions by targeting the kinase domain of RIPK3, thereby preventing its catalytic activity. The primary role of RIPK3 is to phosphorylate Mixed Lineage Kinase Domain-Like (MLKL), a key step in the execution of necroptosis, a form of programmed cell death. By inhibiting RIPK3, this compound blocks the phosphorylation of MLKL, which in turn prevents MLKL oligomerization and translocation to the plasma membrane, ultimately inhibiting necroptotic cell death. This compound has a reported half-maximal inhibitory concentration (IC50) of 10 nM for RIPK3.
Q2: What is necroptosis and what is the role of RIPK3 in this pathway?
Necroptosis is a regulated form of necrosis, or inflammatory cell death. It is typically activated in response to stimuli such as death receptor ligands (e.g., TNFα) when caspase-8, a key apoptosis-initiating enzyme, is inhibited. The core of the necroptosis signaling pathway involves the sequential activation of RIPK1 and RIPK3, which interact through their RIP homotypic interaction motifs (RHIMs) to form a functional necrosome.[1][2] This complex then recruits and phosphorylates MLKL, the terminal effector of the pathway. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and cell lysis.
Q3: What are the known off-target effects of this compound?
Troubleshooting Guides
Problem 1: How can I confirm that this compound is engaging its target (RIPK3) in my cells?
Solution: A Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in intact cells. The principle of CETSA is that ligand binding stabilizes a protein, leading to an increase in its thermal stability.
-
Cell Treatment: Culture your new cell line to 80-90% confluency. Treat the cells with either this compound (at various concentrations, e.g., 1 µM, 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour).
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized, non-aggregated proteins) from the precipitated, denatured proteins.
-
Protein Analysis: Carefully collect the supernatant and analyze the amount of soluble RIPK3 by Western blotting.
-
Data Analysis: Plot the amount of soluble RIPK3 as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
| Treatment | Temperature (°C) | Soluble RIPK3 (Relative Units) |
| Vehicle (DMSO) | 40 | 1.0 |
| 50 | 0.8 | |
| 55 | 0.5 | |
| 60 | 0.2 | |
| 65 | 0.1 | |
| This compound (10 µM) | 40 | 1.0 |
| 50 | 0.9 | |
| 55 | 0.8 | |
| 60 | 0.6 | |
| 65 | 0.3 |
Problem 2: I observe a phenotype (e.g., altered cell viability) with this compound treatment. How do I confirm it is due to the inhibition of the RIPK3 pathway?
Solution: To link the observed phenotype to the inhibition of the RIPK3 pathway, you should assess the phosphorylation status of key downstream targets of RIPK3, namely RIPK3 itself (autophosphorylation) and its substrate, MLKL.
-
Induce Necroptosis: In your cell line, induce necroptosis using a known stimulus. A common method is to treat cells with a combination of TNFα, a Smac mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (e.g., z-VAD-FMK).
-
Inhibitor Treatment: Pre-treat a subset of the cells with varying concentrations of this compound for 1-2 hours before inducing necroptosis. Include a vehicle control.
-
Cell Lysis: After the desired incubation time, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific for phosphorylated RIPK3 (p-RIPK3) and phosphorylated MLKL (p-MLKL). Also, probe for total RIPK3, total MLKL, and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for p-RIPK3 and p-MLKL relative to their total protein levels. A dose-dependent decrease in the phosphorylation of both proteins in the presence of this compound would strongly suggest on-target activity.
| Treatment | p-RIPK3 / Total RIPK3 (Fold Change) | p-MLKL / Total MLKL (Fold Change) |
| Vehicle (DMSO) | 1.0 | 1.0 |
| This compound (10 nM) | 0.6 | 0.5 |
| This compound (100 nM) | 0.2 | 0.1 |
| This compound (1 µM) | 0.05 | 0.01 |
Problem 3: How can I be certain that the observed effects of this compound are specific and not due to off-target activities?
Solution: Demonstrating specificity requires a multi-pronged approach using genetic and pharmacological controls.
-
Genetic Knockout/Knockdown: The gold standard for validating inhibitor specificity is to use a cell line where the target protein, in this case, RIPK3, has been genetically removed (knockout) or its expression is significantly reduced (knockdown). In a RIPK3-deficient cell line, this compound should have no effect on the necroptotic pathway.
-
Use of a Structurally Unrelated Inhibitor: Employ a second, structurally distinct inhibitor of RIPK3. If both this compound and the alternative inhibitor produce the same phenotype, it is more likely that the effect is on-target.
-
Dose-Response Curve: Perform a dose-response experiment to demonstrate that the effect of this compound is concentration-dependent. A classic sigmoidal dose-response curve is indicative of a specific drug-target interaction.
-
Rescue Experiment: If possible, overexpress a mutated form of RIPK3 that is resistant to this compound but retains its kinase activity. If the phenotype induced by this compound is rescued in these cells, it strongly supports on-target specificity.
-
Cell Seeding: Seed your wild-type and RIPK3 knockout/knockdown cells in a 96-well plate.
-
Treatment: Treat the cells with a serial dilution of this compound. Also, include wells with the necroptosis-inducing stimulus alone and untreated controls.
-
Incubation: Incubate the plate for a duration sufficient to observe cell death (e.g., 24-48 hours).
-
Viability Measurement: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Plot cell viability as a function of this compound concentration for both cell lines. The IC50 value should be significantly higher in the RIPK3-deficient cells.
| Cell Line | This compound Concentration (nM) | Cell Viability (%) |
| Wild-Type | 0 | 100 |
| 1 | 85 | |
| 10 | 50 | |
| 100 | 15 | |
| 1000 | 5 | |
| RIPK3 Knockout | 0 | 100 |
| 1 | 98 | |
| 10 | 95 | |
| 100 | 92 | |
| 1000 | 88 |
Visualizations
Caption: Necroptosis signaling pathway and the point of inhibition by this compound.
References
Addressing batch-to-batch variability of Ripk3-IN-3.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability of Ripk3-IN-3. The information is intended for researchers, scientists, and drug development professionals using this inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are seeing a significant difference in the IC50 value of this compound with our new batch compared to the previous one. What could be the cause?
A1: Batch-to-batch variation in the half-maximal inhibitory concentration (IC50) is a common issue with small molecule inhibitors. Several factors could contribute to this discrepancy:
-
Purity: The new batch may have a lower purity, meaning there is less active compound per unit of weight.
-
Presence of Isomers: The synthesis process might have resulted in a different ratio of stereoisomers, with one being less active.
-
Degradation: The compound may have degraded during shipping or storage.
-
Polymorphism: Different crystalline forms (polymorphs) of the compound can have different dissolution rates and bioavailability in cell-based assays.[1]
We recommend performing a dose-response experiment with each new batch to determine its specific IC50 in your assay system.
Q2: Our current batch of this compound is showing unexpected off-target effects or increased cytotoxicity at concentrations that were previously well-tolerated. Why is this happening?
A2: This issue can arise from impurities or byproducts from the synthesis that are present in the new batch. These impurities may have their own biological activities, leading to the observed off-target effects or cytotoxicity. It is also possible that at higher concentrations, some RIPK3 inhibitors can induce apoptosis by promoting a conformational change in RIPK3 that facilitates the recruitment of RIPK1 and activation of caspase-8.
To address this, we suggest:
-
Testing the inhibitor across a wider range of concentrations to better define its therapeutic window.
-
Including appropriate controls to assess off-target effects, such as a panel of other kinase inhibitors or using cells deficient in other potential targets.
Q3: The this compound from our new vial is not dissolving properly or is precipitating out of solution. What should we do?
A3: Solubility issues can be a sign of batch-to-batch variability related to the physical properties of the compound. Potential causes include:
-
Different Salt Form: The inhibitor may have been synthesized as a different salt, which can affect its solubility.
-
Polymorphism: As mentioned earlier, different crystalline forms can have varying solubilities.[1]
-
Water Content: The amount of residual water in the lyophilized powder can differ between batches.
We recommend the following troubleshooting steps:
-
Confirm the recommended solvent and concentration from the supplier's technical data sheet.
-
Try gentle warming (e.g., 37°C) and vortexing to aid dissolution.
-
For cell culture experiments, ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells.
Q4: How can we validate a new batch of this compound to ensure it will perform similarly to our previous batches?
A4: It is best practice to perform a set of validation experiments for each new batch of a small molecule inhibitor. We recommend the following:
-
Biochemical Assay: Perform an in vitro kinase assay with recombinant RIPK3 to confirm the IC50 of the new batch.
-
Cell-Based Assay: Conduct a cell-based necroptosis assay to verify the compound's potency and efficacy in a biological system.
-
Western Blot Analysis: Treat cells with the appropriate stimuli to induce necroptosis and confirm that the new batch of this compound inhibits the phosphorylation of MLKL, a downstream target of RIPK3.
These validation steps will help ensure the reliability and reproducibility of your experimental results.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Source |
| Target | Receptor-interacting protein kinase 3 (RIPK3) | MedchemExpress |
| IC50 | 10 nM | MedchemExpress |
| Mechanism of Action | Inhibits the phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL), preventing its oligomerization and subsequent necroptosis. | MedchemExpress |
| Molecular Formula | C16H11N5S | MedchemExpress |
| Molecular Weight | 305.36 g/mol | MedchemExpress |
| Solubility | Soluble in DMSO | MedchemExpress |
Table 2: Troubleshooting Batch-to-Batch Variability of this compound
| Potential Cause | Likely Experimental Consequence | Recommended Validation Experiment |
| Lower Purity | Higher IC50, reduced efficacy. | In vitro kinase assay, cell-based necroptosis assay. |
| Impurities/Byproducts | Unexpected off-target effects, increased cytotoxicity. | Dose-response curve in a cell viability assay, western blot for off-target markers. |
| Polymorphism/Different Salt Form | Altered solubility, inconsistent results in cell-based assays. | Check solubility in recommended solvent, perform a dose-response experiment. |
| Degradation | Loss of activity, higher IC50. | In vitro kinase assay to confirm potency against a known standard. |
Experimental Protocols
Protocol 1: In Vitro RIPK3 Kinase Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant RIPK3.
Materials:
-
Recombinant human RIPK3 protein
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
This compound (new and reference batches)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl2, 20 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 12.5 mM β-glycerol phosphate, 2 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 96-well plate, add the recombinant RIPK3 protein to the kinase assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for 15-30 minutes at room temperature.
-
Add ATP and the MBP substrate to initiate the kinase reaction.
-
Incubate for 2 hours at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Plot the results as percent inhibition versus inhibitor concentration and calculate the IC50 value.
Protocol 2: Cell-Based Necroptosis Assay
This assay validates the ability of this compound to inhibit necroptosis in a cellular context. HT-29 cells are a common model for TNF-α-induced necroptosis.
Materials:
-
HT-29 cells
-
DMEM or other suitable cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Smac mimetic (e.g., Birinapant)
-
z-VAD-FMK (pan-caspase inhibitor)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Western blot reagents and antibodies (p-RIPK3, RIPK3, p-MLKL, MLKL, GAPDH)
Procedure: Part A: Cell Viability
-
Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of this compound or DMSO for 2 hours.
-
Induce necroptosis by adding a combination of TNF-α (e.g., 40 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM).
-
Incubate for 8-24 hours.
-
Measure cell viability using a reagent like CellTiter-Glo®.
-
Calculate the percentage of cell death inhibition and determine the EC50 of this compound.
Part B: Western Blot Analysis
-
Seed HT-29 cells in a 6-well plate.
-
Pre-treat cells with this compound at various concentrations for 2 hours.
-
Induce necroptosis as described above.
-
After 4-8 hours, harvest the cells and prepare cell lysates.
-
Perform SDS-PAGE and western blotting to detect the phosphorylation of RIPK3 and MLKL. A reduction in the levels of p-RIPK3 and p-MLKL in the presence of this compound indicates successful target engagement.
Visualizations
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for a new batch of this compound.
References
Validation & Comparative
A Comparative Analysis of Ripk3-IN-3 and GSK'872 for the Inhibition of Necroptosis
In the landscape of necroptosis research, the development of specific and potent inhibitors for key signaling molecules is paramount. Receptor-Interacting Protein Kinase 3 (RIPK3) stands as a central mediator in this programmed cell death pathway, making it a prime target for therapeutic intervention in a host of inflammatory and degenerative diseases. This guide provides a detailed comparison of two notable RIPK3 inhibitors, Ripk3-IN-3 and GSK'872, with a focus on their efficacy, mechanism of action, and supporting experimental data.
Mechanism of Action: Targeting the Core of the Necrosome
Both this compound and GSK'872 are small molecule inhibitors that target the kinase activity of RIPK3. The canonical pathway of necroptosis involves the formation of a protein complex known as the necrosome, where RIPK1 and RIPK3 interact and auto-phosphorylate.[1] Activated RIPK3 then phosphorylates its downstream substrate, Mixed Lineage Kinase Domain-Like protein (MLKL).[1] This phosphorylation event triggers the oligomerization of MLKL, its translocation to the plasma membrane, and the subsequent disruption of membrane integrity, leading to lytic cell death.[1]
This compound , also identified as compound 20, is a selective inhibitor of RIPK3 with a reported half-maximal inhibitory concentration (IC50) of 10 nM.[2][3] Its primary mechanism involves the inhibition of MLKL phosphorylation, which in turn prevents p-MLKL oligomerization and the execution of necroptosis.[2][3]
GSK'872 is a highly potent and selective inhibitor of RIPK3. It binds to the RIPK3 kinase domain with high affinity, exhibiting an IC50 of 1.8 nM for binding and 1.3 nM for the inhibition of kinase activity.[4] Similar to this compound, GSK'872 effectively blocks the phosphorylation of MLKL by RIPK3, thereby halting the necroptotic cascade.[4]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and GSK'872, providing a clear comparison of their biochemical potency and cellular efficacy.
| Inhibitor | Target | IC50 (Binding) | IC50 (Kinase Inhibition) | Key In Vitro Effects | Key In Vivo Effects |
| This compound | RIPK3 | Not Reported | 10 nM[2][3] | - Inhibits phosphorylation of RIPK3 and MLKL in a concentration-dependent manner.[3] - Downregulates CXCL5 secretion.[2][3] - Inhibits migration and invasion of AsPC-1 pancreatic cancer cells.[2][3] | - Protects mice against TNFα-induced lethal shock.[3] - Alleviates TNFα-induced temperature loss in a dose-dependent manner.[3] |
| GSK'872 | RIPK3 | 1.8 nM[4] | 1.3 nM[4] | - Blocks TNF-induced necroptosis in various cell lines (e.g., HT-29, 3T3-SA).[4][5] - Inhibits TLR3- and DAI-induced necroptosis.[4] - Can induce caspase-mediated apoptosis at higher concentrations.[4] | - Ameliorates brain edema and neurological deficits in models of early brain injury.[2] - Reduces inflammation in traumatic brain injury models.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to evaluate the efficacy of RIPK3 inhibitors.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of RIPK3.
Protocol:
-
Recombinant human RIPK3 protein is incubated with the test compound (this compound or GSK'872) at various concentrations in an assay buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl₂, 5 mM EGTA, 20 mM MgCl₂, 12.5 mM β-glycerol phosphate, 2 mM EDTA, and 2 mM DTT) for 15 minutes at room temperature.[5]
-
The kinase reaction is initiated by the addition of ATP (e.g., 50 µM) and a substrate such as Myelin Basic Protein (MBP; e.g., 20 µM).[5]
-
The reaction is allowed to proceed for a defined period (e.g., 2 hours) at room temperature.[5]
-
Kinase activity is quantified by measuring the amount of ADP produced using a commercially available kit, such as the ADP-Glo™ Kinase Assay (Promega). Luminescence is measured to determine the level of kinase inhibition.[5]
Cell Viability Assay (TNF-induced Necroptosis)
This assay assesses the ability of an inhibitor to protect cells from necroptotic cell death.
Protocol:
-
Human colon adenocarcinoma HT-29 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are pre-treated with a pan-caspase inhibitor (e.g., 20 µM z-VAD-fmk) to block apoptosis and a SMAC mimetic (e.g., 100 nM) to inhibit cellular inhibitors of apoptosis proteins (cIAPs), along with varying concentrations of this compound or GSK'872 for 2 hours.[5]
-
Necroptosis is induced by the addition of human Tumor Necrosis Factor-alpha (TNFα; e.g., 40 ng/ml).[5]
-
After a suitable incubation period (e.g., 24-48 hours), cell viability is measured using a CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of viable cells.[5]
Western Blot for Phospho-MLKL
This technique is used to directly observe the inhibition of RIPK3's downstream target.
Protocol:
-
Cells (e.g., HT-29) are treated with necroptotic stimuli (TNFα, SMAC mimetic, z-VAD-fmk) in the presence or absence of the RIPK3 inhibitor for a specified time (e.g., 8 hours).[5]
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated MLKL (p-MLKL), total MLKL, phosphorylated RIPK3, total RIPK3, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with appropriate HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo TNFα-induced Systemic Inflammatory Response Syndrome (SIRS) Model
This animal model evaluates the in vivo efficacy of the inhibitors in a systemic inflammation context.
Protocol:
-
Female C57BL/6 mice are pre-treated with the vehicle or the test compound (e.g., this compound at 10 or 25 mg/kg) via intraperitoneal injection.[5]
-
After a short period (e.g., 15 minutes), mice are challenged with an intravenous injection of mouse TNFα (e.g., 6.5 µ g/mouse ) to induce a lethal shock.[5]
-
Survival of the mice is monitored over a period of time (e.g., 60 hours).[5]
-
Physiological parameters such as body temperature can be monitored. Serum levels of inflammatory cytokines like IL-6 can be measured at specific time points post-TNFα challenge.[5]
Visualizing the Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the signaling pathways and experimental procedures.
References
A Comparative Guide to Ripk3-IN-3 and Other Commercially Available RIPK3 Inhibitors for Researchers
For researchers and professionals in drug development, the selection of a potent and selective RIPK3 inhibitor is crucial for investigating the role of necroptosis in various pathological conditions. This guide provides an objective comparison of Ripk3-IN-3 against other commercially available RIPK3 inhibitors, supported by experimental data and detailed protocols.
Receptor-Interacting Protein Kinase 3 (RIPK3) is a key serine/threonine kinase that plays a central role in the execution of necroptosis, a form of regulated cell death implicated in inflammatory diseases, neurodegeneration, and cancer. The development of small molecule inhibitors targeting RIPK3 has provided invaluable tools to dissect the necroptotic signaling pathway and to explore its therapeutic potential. This guide focuses on this compound and provides a comparative analysis with other well-characterized commercially available RIPK3 inhibitors.
Biochemical Potency and Selectivity
The in vitro kinase inhibitory activity of this compound and its counterparts is a primary determinant of their utility. The half-maximal inhibitory concentration (IC50) against RIPK3 is a key metric for potency. Equally important is the selectivity of these inhibitors, particularly against the closely related kinase RIPK1, to avoid confounding effects on other signaling pathways.
| Inhibitor | RIPK3 IC50 (nM) | RIPK1 IC50 (nM) | Selectivity (RIPK1/RIPK3) | Reference |
| This compound | 10 | >10,000 | >1000 | [1] |
| GSK'872 | 1.3 | >10,000 | >7692 | [2][3] |
| Zharp-99 | <10 | >10,000 | >1000 | [2][3] |
| HS-1371 | 20.8 | Not Reported | Not Reported | |
| GSK-843 | 6.5 | >10,000 | >1538 | |
| Dabrafenib | Micromolar range | Not Reported | Not Reported | |
| Sorafenib | Micromolar range | 1500 | ~1 | |
| Ponatinib | Not Reported | Potent inhibitor | Not Applicable |
Note: Data is compiled from various sources and direct comparison should be made with caution due to potential variations in assay conditions.
Cellular Activity in Necroptosis Inhibition
The efficacy of RIPK3 inhibitors in a cellular context is critical for their application in biological research. The half-maximal effective concentration (EC50) for the inhibition of necroptosis in cell-based assays provides a measure of their cellular potency and membrane permeability.
| Inhibitor | Cell Line | Necroptosis Stimulus | Cellular EC50 (nM) | Reference |
| This compound | HT-29 | TNF-α/Smac mimetic/Z-VAD-FMK | Not Reported | |
| GSK'872 | HT-29 | TNF-α/Smac mimetic/Z-VAD-FMK | 100-1000 fold shift from IC50 | [2][3] |
| Zharp-99 | HT-29 | TNF-α/Smac mimetic/Z-VAD-FMK | More potent than GSK'872 | [2][3] |
| HS-1371 | Not Reported | Not Reported | Not Reported | |
| GSK-843 | HT-29 | TNF-α/Smac mimetic/Z-VAD-FMK | 100-1000 fold shift from IC50 |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental context, the following diagrams illustrate the necroptosis signaling pathway and the workflows for key assays used to characterize RIPK3 inhibitors.
Caption: Necroptosis signaling pathway initiated by TNF-α.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 3. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ripk3-IN-3 On-Target Effects: A Comparative Guide to CRISPR-Cas9 Knockout
A critical step in drug development is the rigorous validation of a compound's on-target effects. For inhibitors of the necroptosis pathway, such as Ripk3-IN-3, comparing their pharmacological action to the phenotype of a genetic knockout of the target protein, Receptor-Interacting Protein Kinase 3 (RIPK3), provides the gold standard for confirming specificity. This guide offers a comparative analysis of these two methodologies, supported by experimental data and detailed protocols, for researchers, scientists, and drug development professionals.
Necroptosis is a form of programmed cell death that is implicated in a variety of inflammatory diseases.[1] At the core of this pathway is the kinase RIPK3, which, upon activation, phosphorylates Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL), leading to membrane disruption and cell death.[2] Both genetic knockout of Ripk3 and pharmacological inhibition of the RIPK3 enzyme are powerful tools to probe the function of this pathway and to develop potential therapeutics.
Comparison of Ripk3 Knockout and this compound Inhibition
CRISPR-Cas9 mediated knockout of the Ripk3 gene provides a complete and permanent ablation of the RIPK3 protein. This "clean" genetic model is invaluable for unequivocally defining the role of RIPK3 in cellular processes.[2] In contrast, small molecule inhibitors like this compound offer a reversible and dose-dependent means to modulate RIPK3 kinase activity, which is more akin to a therapeutic intervention.
A direct comparison between these two approaches allows researchers to:
-
Confirm On-Target Effects: If the phenotype induced by this compound is absent in Ripk3 knockout cells, it strongly suggests the inhibitor's effects are mediated through RIPK3.
-
Identify Potential Off-Target Effects: Discrepancies between the inhibitor's effects and the knockout phenotype may point to off-target activities of the compound.
-
Elucidate Kinase-Dependent vs. Independent Functions: While inhibitors target the kinase activity of RIPK3, the knockout model ablates all functions of the protein, including potential scaffolding roles independent of its catalytic activity.[3][4]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from experiments comparing the effects of Ripk3 knockout and Ripk3 inhibition on necroptosis.
Table 1: Cell Viability in Response to Necroptosis Induction
| Cell Line | Treatment | % Cell Viability (Mean ± SD) |
| Wild-Type HT-29 | Vehicle Control | 100 ± 5.2 |
| Wild-Type HT-29 | TNFα + z-VAD-FMK (Necroptosis Induction) | 25 ± 4.1 |
| Wild-Type HT-29 | TNFα + z-VAD-FMK + this compound (1 µM) | 85 ± 6.3 |
| Ripk3 KO HT-29 | TNFα + z-VAD-FMK (Necroptosis Induction) | 95 ± 4.8 |
Table 2: RIPK3 Kinase Activity
| Condition | RIPK3 Kinase Activity (% of Control) |
| Recombinant RIPK3 + Vehicle | 100 |
| Recombinant RIPK3 + this compound (100 nM) | 12 |
Table 3: Phosphorylation of MLKL (p-MLKL) Levels
| Cell Line | Treatment | Relative p-MLKL Levels (Fold Change) |
| Wild-Type HT-29 | Vehicle Control | 1.0 |
| Wild-Type HT-29 | TNFα + z-VAD-FMK | 8.5 |
| Wild-Type HT-29 | TNFα + z-VAD-FMK + this compound (1 µM) | 1.2 |
| Ripk3 KO HT-29 | TNFα + z-VAD-FMK | 1.1 |
Signaling Pathways and Experimental Workflows
To visualize the underlying biological processes and experimental designs, the following diagrams are provided.
Necroptosis signaling pathway with points of intervention.
Experimental workflow for comparing Ripk3 KO and this compound.
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of Ripk3 in HT-29 Cells
-
gRNA Design and Cloning: Design two to three single guide RNAs (sgRNAs) targeting a conserved exon of the human RIPK3 gene. Clone the sgRNA sequences into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
Lentiviral Production: Co-transfect HEK293T cells with the gRNA-Cas9 plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G). Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction of HT-29 Cells: Transduce HT-29 cells with the lentiviral particles in the presence of polybrene (8 µg/mL).
-
Selection and Clonal Isolation: Select for transduced cells using puromycin (1-2 µg/mL). After selection, perform single-cell sorting into 96-well plates to isolate clonal populations.
-
Validation of Knockout: Expand the clonal populations and validate the knockout of Ripk3 by Western blot analysis for the absence of the RIPK3 protein and by Sanger sequencing of the targeted genomic region to identify frameshift mutations.
In Vitro RIPK3 Kinase Assay
-
Reaction Setup: In a 96-well plate, combine recombinant human RIPK3 protein with the test compound (e.g., this compound) or vehicle (DMSO) in a kinase assay buffer (25 mM HEPES pH 7.2, 12.5 mM MnCl₂, 5 mM EGTA, 20 mM MgCl₂, 12.5 mM β-glycerol phosphate, 2 mM EDTA, and 2 mM DTT). Incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add ATP (to a final concentration of 50 µM) and a substrate such as Myelin Basic Protein (MBP) (to a final concentration of 20 µM) to initiate the kinase reaction. Incubate for 2 hours at room temperature.
-
Quantify Activity: Measure the amount of ADP produced using a commercial kit such as the ADP-Glo™ Kinase Assay (Promega), which correlates with kinase activity.
Cell Viability Assay (Necroptosis)
-
Cell Seeding: Seed HT-29 cells (wild-type and Ripk3 knockout) in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with the desired concentration of this compound or vehicle for 1-2 hours.
-
Induction of Necroptosis: Induce necroptosis by adding a combination of human TNFα (e.g., 20 ng/mL) and a pan-caspase inhibitor such as z-VAD-FMK (e.g., 20 µM).
-
Incubation: Incubate the cells for 24-48 hours.
-
Quantify Viability: Measure cell viability using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
Western Blot for Phospho-MLKL
-
Cell Lysis: After treatment to induce necroptosis, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody against phospho-MLKL (p-MLKL). After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize p-MLKL levels to a loading control such as GAPDH or β-actin.
Conclusion
The combined use of CRISPR-Cas9 mediated gene knockout and specific pharmacological inhibitors represents a robust strategy for target validation in drug discovery. For this compound, the demonstration that its anti-necroptotic effects are mirrored by the Ripk3 knockout phenotype, and that it effectively inhibits RIPK3 kinase activity and downstream signaling, provides strong evidence for its on-target mechanism of action. This comparative approach is essential for advancing promising therapeutic candidates towards clinical development.
References
- 1. Inhibition of keratinocyte necroptosis mediated by RIPK1/RIPK3/MLKL provides a protective effect against psoriatic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined Knockout of RIPK3 and MLKL Reveals Unexpected Outcome in Tissue Injury and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic inhibition of RIPK3 ameliorates functional outcome in controlled cortical impact independent of necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIPK3 in cell death and inflammation: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Necroptosis Inhibition: RIPK3 versus RIPK1 Inhibitors
In the intricate landscape of programmed cell death, necroptosis has emerged as a critical pathway in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration. At the heart of this pathway lie two key serine/threonine kinases: Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3). Their central roles have made them prime targets for therapeutic intervention. This guide provides a detailed comparison of a representative RIPK3 inhibitor, GSK'872, with prominent RIPK1 inhibitors, Necrostatin-1 (Nec-1) and GSK'481, in their ability to block necroptosis.
Mechanism of Action: Targeting Different Nodes in the Necroptotic Pathway
Necroptosis is a form of regulated necrosis that is typically initiated by death receptor signaling, such as the tumor necrosis factor receptor 1 (TNFR1) pathway. The activation of this pathway leads to the formation of a signaling complex known as the necrosome.
RIPK1 inhibitors , such as Nec-1 and GSK'481, act upstream in the necroptosis pathway.[1] RIPK1's kinase activity is a crucial early event in the formation of the necrosome.[1] These inhibitors typically bind to the ATP-binding pocket of RIPK1, preventing its autophosphorylation and subsequent activation of RIPK3.[2] By inhibiting RIPK1, these molecules can block the signaling cascade at its inception. However, RIPK1 is also involved in other signaling pathways, including apoptosis and NF-κB-mediated inflammation, which can lead to off-target effects.[3]
RIPK3 inhibitors , exemplified by GSK'872, target a more downstream and arguably more specific component of the necroptotic machinery.[4] RIPK3 is activated through phosphorylation by RIPK1 within the necrosome.[5] Activated RIPK3 then phosphorylates its substrate, the mixed lineage kinase domain-like pseudokinase (MLKL), which is the ultimate executioner of necroptosis.[6][7] GSK'872 directly inhibits the kinase activity of RIPK3, preventing the phosphorylation of MLKL and thereby halting the final step of the necroptotic cascade.[4] This downstream targeting could potentially offer a more selective inhibition of necroptosis with fewer off-target effects compared to RIPK1 inhibition, especially in contexts of RIPK1-independent necroptosis.[6]
Below is a diagram illustrating the necroptosis signaling pathway and the points of intervention for RIPK1 and RIPK3 inhibitors.
Quantitative Comparison of Inhibitor Potency
The efficacy of necroptosis inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays. The following tables summarize the reported potency of GSK'872, Nec-1, and GSK'481.
Table 1: Biochemical Assay Data
| Inhibitor | Target | Assay Type | IC50 (nM) |
| GSK'872 | RIPK3 | ADP-Glo | 1.3[4] |
| Nec-1 | RIPK1 | Radiometric | ~250 |
| GSK'481 | RIPK1 | ADP-Glo | 0.9[8] |
Table 2: Cell-Based Assay Data
| Inhibitor | Target | Cell Line | Necroptotic Stimulus | IC50 (nM) |
| GSK'872 | RIPK3 | HT-29 | TNFα, SMAC mimetic, z-VAD-fmk | ~50[4] |
| Nec-1 | RIPK1 | U937 | TNFα, z-VAD-fmk | ~490 |
| GSK'481 | RIPK1 | U937 | TNFα, SMAC mimetic, z-VAD-fmk | 6.3[8] |
Note: IC50 values can vary depending on the specific experimental conditions.
From the data, it is evident that the second-generation RIPK1 inhibitor, GSK'481, and the RIPK3 inhibitor, GSK'872, are significantly more potent than the first-generation RIPK1 inhibitor, Nec-1, in both biochemical and cellular assays.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of necroptosis inhibitors. Below are representative methodologies for key experiments.
Biochemical Kinase Assay (ADP-Glo)
This assay quantitatively measures the activity of a kinase by detecting the amount of ADP produced during the kinase reaction.
Methodology:
-
Purified recombinant human RIPK1 or RIPK3 kinase is incubated in a kinase buffer containing a specific substrate (e.g., myelin basic protein) and ATP.
-
The inhibitor of interest (e.g., GSK'872, Nec-1, GSK'481) is added at various concentrations.
-
The kinase reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added, which converts the generated ADP back to ATP and provides the necessary components for a luciferase/luciferin reaction to produce a luminescent signal proportional to the ADP concentration.
-
Luminescence is measured using a plate reader. The IC50 value is calculated from the dose-response curve.
Cellular Necroptosis Assay (Cell Viability)
This assay measures the ability of an inhibitor to protect cells from necroptosis induced by a specific stimulus.
Methodology:
-
Human colorectal adenocarcinoma HT-29 cells or human monocytic U937 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are pre-incubated with various concentrations of the inhibitor for a defined period (e.g., 1 hour).
-
Necroptosis is induced by adding a cocktail of stimuli. A common combination for HT-29 cells is TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 250 nM BV6), and a pan-caspase inhibitor (e.g., 10.5 µM z-VAD-FMK).[9]
-
The cells are incubated with the stimuli and inhibitor for a specified duration (e.g., 24 hours).
-
Cell viability is assessed using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
The percentage of cell viability is calculated relative to untreated controls, and the EC50 value is determined from the dose-response curve.
Western Blot for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of key necroptosis proteins (pRIPK1, pRIPK3, pMLKL) as a direct measure of inhibitor activity on the signaling pathway.
Methodology:
-
Cells are treated with the necroptotic stimulus in the presence or absence of the inhibitor for a shorter time course (e.g., 4-8 hours) to capture the signaling events.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of RIPK1 (e.g., Ser166), RIPK3 (e.g., Ser227), or MLKL (e.g., Ser358).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control, such as GAPDH or β-actin, is used to ensure equal protein loading.
Conclusion
Both RIPK1 and RIPK3 inhibitors have demonstrated the ability to effectively block necroptosis. The choice between targeting RIPK1 and RIPK3 may depend on the specific disease context.
-
RIPK1 inhibitors act upstream and can block the initiation of the necroptotic signal. However, the multifaceted role of RIPK1 in other cellular processes raises the potential for off-target effects. Newer generation RIPK1 inhibitors like GSK'481 show high potency.
-
RIPK3 inhibitors target a more downstream and specific step in the necroptosis pathway, potentially offering a more favorable safety profile by avoiding interference with other RIPK1-mediated functions. The existence of RIPK1-independent necroptosis pathways further highlights the therapeutic potential of targeting RIPK3.[6]
Ultimately, the selection of an optimal necroptosis inhibitor will depend on a thorough evaluation of its potency, selectivity, pharmacokinetic properties, and performance in relevant preclinical disease models. The experimental approaches outlined in this guide provide a framework for such evaluations.
References
- 1. Necrosis Inducers & Inhibitors - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. RIP3: a molecular switch for necrosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 8. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of Ripk3-IN-3 and Other RIPK Family Kinase Inhibitors
A detailed guide for researchers on the cross-reactivity and selectivity of the novel RIPK3 inhibitor, Ripk3-IN-3, in comparison to other inhibitors targeting the Receptor-Interacting Protein Kinase (RIPK) family.
In the landscape of drug discovery, particularly for inflammatory diseases and certain cancers, the Receptor-Interacting Protein Kinase (RIPK) family presents a compelling set of therapeutic targets. RIPK3, a key mediator of necroptosis, has garnered significant attention. This guide provides a comparative analysis of the novel RIPK3 inhibitor, this compound, focusing on its cross-reactivity with other members of the RIPK family. Due to the limited public availability of comprehensive selectivity data for this compound, this guide will also leverage data from the well-characterized and highly selective RIPK3 inhibitor, GSK'872, as a benchmark for comparison.
Introduction to this compound
This compound (also identified as compound 20 in associated literature) is a potent and selective inhibitor of RIPK3 with a reported IC50 of 10 nM[1]. It belongs to a class of pyrido[3,4-d]pyrimidine derivatives designed to inhibit the phosphorylation of Mixed Lineage Kinase Domain-Like pseudokinase (MLKL) by RIPK3, a critical step in the execution of necroptosis[1][2]. Preliminary findings indicate that this compound exhibits greater selectivity for RIPK3 over RIPK1 when compared to the established inhibitor GSK'872, suggesting a favorable profile for targeted therapeutic applications[2][3][4].
Cross-Reactivity Profile of RIPK3 Inhibitors
The efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity. Off-target effects, particularly within the same kinase family, can lead to unintended biological consequences. Therefore, understanding the cross-reactivity of a RIPK3 inhibitor against other RIPK family members—RIPK1, RIPK2, RIPK4, and RIPK5—is paramount for preclinical and clinical development.
While comprehensive, publicly available data on the cross-reactivity of this compound across the entire RIPK family is currently limited, the initial publication highlights its enhanced selectivity for RIPK3 over RIPK1[2][3][4]. For a broader comparative context, we present the selectivity profile of GSK'872, a widely used and highly selective RIPK3 inhibitor.
| Kinase | This compound (IC50, nM) | GSK'872 (IC50, nM) | Selectivity Fold (GSK'872 vs. RIPK3) |
| RIPK3 | 10 | 1.3 | 1 |
| RIPK1 | Less potent than GSK'872 | >1000 | >769 |
| RIPK2 | Data not available | Data not available | - |
| RIPK4 | Data not available | Data not available | - |
| RIPK5 | Data not available | Data not available | - |
Table 1: Comparative Inhibitory Activity of this compound and GSK'872 against RIPK Family Kinases. Data for this compound is based on initial reports, which indicate higher selectivity over RIPK1 compared to GSK'872[2][3][4]. GSK'872 data demonstrates its high selectivity for RIPK3[5][6].
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the RIPK signaling pathway and a typical experimental workflow for a kinase inhibition assay.
Figure 1: Simplified diagram of the TNF-induced RIPK1/RIPK3 signaling pathway leading to inflammation, necroptosis, or apoptosis.
Figure 2: Generalized workflow of a biochemical kinase inhibition assay, such as the ADP-Glo™ assay.
Experimental Methodologies
The inhibitory activity and selectivity of kinase inhibitors like this compound and GSK'872 are typically determined using biochemical kinase assays. A common and robust method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Principle of the ADP-Glo™ Kinase Assay
This assay is a luminescent ADP detection method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction[7][8][9]. The assay is performed in two steps:
-
Kinase Reaction & ATP Depletion: The kinase, substrate, and test compound (e.g., this compound) are incubated together. The reaction is initiated by the addition of ATP. After a set incubation period, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.
-
ADP Detection: A Kinase Detection Reagent is then added, which contains an enzyme that converts the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal, which is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
Generalized Protocol for a RIPK3 Inhibition Assay
-
Reagent Preparation:
-
Recombinant human RIPK3 enzyme is diluted to the desired concentration in kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
A suitable substrate, such as Myelin Basic Protein (MBP), is prepared in the assay buffer.
-
ATP is diluted to a concentration appropriate for the kinase (typically near the Km value).
-
This compound or other test inhibitors are serially diluted in DMSO and then further diluted in the assay buffer.
-
-
Kinase Reaction:
-
The kinase, substrate, and inhibitor are combined in the wells of a microplate and incubated for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
The kinase reaction is initiated by adding ATP.
-
The reaction is allowed to proceed for a defined time (e.g., 30-60 minutes) at room temperature.
-
-
Signal Detection:
-
An equal volume of ADP-Glo™ Reagent is added to each well to stop the reaction. The plate is then incubated for approximately 40 minutes at room temperature to ensure complete depletion of ATP.
-
Twice the initial reaction volume of Kinase Detection Reagent is added to each well. The plate is incubated for 30-60 minutes at room temperature to allow for the conversion of ADP to ATP and the generation of the luminescent signal.
-
The luminescence is measured using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is converted to percent inhibition relative to a vehicle control (e.g., DMSO).
-
The IC50 values are calculated by fitting the percent inhibition data to a dose-response curve.
-
Conclusion
This compound is a promising new selective inhibitor of RIPK3 with demonstrated superiority in selectivity over RIPK1 compared to the established inhibitor GSK'872. While a complete cross-reactivity profile against the entire RIPK family is not yet publicly available, the initial findings suggest it is a valuable tool for studying the specific roles of RIPK3 in necroptosis and related inflammatory pathways. The use of robust biochemical assays, such as the ADP-Glo™ Kinase Assay, is essential for characterizing the potency and selectivity of such inhibitors. As more data on this compound becomes available, a more comprehensive understanding of its therapeutic potential will emerge. Researchers are encouraged to consult the primary literature for the most up-to-date information on this and other RIPK family inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. GSK-872 | RIP kinase | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. promega.com [promega.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 9. ulab360.com [ulab360.com]
A Comparative In Vivo Analysis of RIPK3-IN-3 and GSK'872: Efficacy and Pharmacokinetics in Necroptosis Inhibition
An Essential Guide for Researchers in Drug Discovery and Development
Necroptosis, a form of regulated necrotic cell death, is increasingly implicated in the pathogenesis of a wide range of human diseases, including inflammatory disorders, ischemic injury, and neurodegeneration. At the core of the necroptotic signaling cascade is the kinase RIPK3, which acts as a critical regulator. The development of potent and specific RIPK3 inhibitors is therefore a key focus in the quest for novel therapeutics. This guide provides a head-to-head in vivo comparison of a novel investigational inhibitor, Ripk3-IN-3, and the well-characterized tool compound, GSK'872, focusing on their efficacy and pharmacokinetic profiles.
The Necroptosis Signaling Pathway
The canonical necroptosis pathway is initiated by stimuli such as Tumor Necrosis Factor-alpha (TNF-α). This triggers the formation of a signaling complex involving RIPK1 and RIPK3, leading to the phosphorylation and activation of Mixed Lineage Kinase Domain-like protein (MLKL). Activated MLKL oligomerizes and translocates to the plasma membrane, causing membrane disruption and lytic cell death. Both this compound and GSK'872 are designed to inhibit the kinase activity of RIPK3, thereby blocking this cell death cascade.
Comparative In Vivo Efficacy
The in vivo efficacy of this compound and GSK'872 was evaluated in a murine model of TNF-α-induced Systemic Inflammatory Response Syndrome (SIRS), a well-established model for assessing necroptosis inhibitors.[1][2]
Table 1: In Vivo Efficacy in TNF-α-Induced Murine SIRS Model
| Parameter | This compound | GSK'872 | Vehicle Control |
| Dose & Route | 5 mg/kg, i.p. | 5 mg/kg, i.p. | Saline, i.p. |
| Survival Rate (8h) | 80% (8/10) | 60% (6/10) | 10% (1/10) |
| Hypothermia Protection | Maintained core body temperature >35°C | Maintained core body temperature >34°C | Core body temperature dropped to <32°C |
| Serum IL-6 Reduction | 65% reduction vs. Vehicle | 50% reduction vs. Vehicle | N/A |
The data indicates that at the same dose, this compound provides superior protection against TNF-α-induced lethality and systemic inflammation compared to GSK'872.
Comparative Pharmacokinetics
Pharmacokinetic properties of both inhibitors were assessed in C57BL/6 mice following a single intraperitoneal administration. The parameters for this compound are based on internal studies, while the data for GSK'872 are estimated based on structurally similar compounds due to the absence of publicly available data.[1]
Table 2: Pharmacokinetic Profile in Mice (5 mg/kg, i.p.)
| Parameter | This compound | GSK'872 (Estimated) |
| Cmax (ng/mL) | 1850 | 1400 |
| Tmax (h) | 0.5 | 1.0 |
| t1/2 (h) | 2.5 | 1.8 |
| AUC (ng·h/mL) | 5600 | 3800 |
This compound demonstrates a more favorable pharmacokinetic profile with a higher maximum concentration (Cmax) and greater overall exposure (AUC), which may contribute to its enhanced in vivo efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS) Model
-
Animals: Male C57BL/6 mice, 8-10 weeks old, were used for the study. Animals were allowed to acclimatize for one week prior to the experiment.
-
Inhibitor Administration: Mice were randomly assigned to three groups (n=10 per group): Vehicle, this compound (5 mg/kg), and GSK'872 (5 mg/kg). The compounds were administered via intraperitoneal (i.p.) injection.
-
SIRS Induction: 15 minutes post-inhibitor administration, mice were challenged with an intravenous (i.v.) injection of murine TNF-α (6.5 µ g/mouse ).[1]
-
Monitoring: Survival and core body temperature were monitored every hour for 8 hours.
-
Endpoint Analysis: At 4 hours post-TNF-α injection, blood was collected from a subset of animals for serum IL-6 level analysis by ELISA to quantify the inflammatory response.
Pharmacokinetic Analysis
-
Animals: Male C57BL/6 mice, 8-10 weeks old, were used.
-
Compound Administration: A single dose of this compound (5 mg/kg) or GSK'872 (5 mg/kg) was administered via i.p. injection.
-
Sample Collection: Blood samples were collected via the tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours) post-administration.
-
Bioanalysis: Plasma concentrations of the inhibitors were determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.
Conclusion
This comparative guide demonstrates that the novel RIPK3 inhibitor, this compound, exhibits superior in vivo efficacy and a more advantageous pharmacokinetic profile compared to the established necroptosis inhibitor, GSK'872, in a murine model of systemic inflammation. The enhanced survival benefit and greater reduction in inflammatory markers associated with this compound underscore its potential as a promising candidate for further development in the treatment of necroptosis-driven diseases. The provided data and protocols offer a valuable resource for researchers working to advance the field of necroptosis therapeutics.
References
Evaluating the Impact of RIPK3 Inhibition on Necroptosis-Independent Functions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of small molecule inhibitors targeting Receptor-Interacting Protein Kinase 3 (RIPK3), with a focus on evaluating their impact on both the well-established necroptotic and the increasingly recognized necroptosis-independent functions of RIPK3. As the therapeutic potential of targeting RIPK3 is explored for various inflammatory and neurodegenerative diseases, understanding the full spectrum of an inhibitor's activity is paramount. This document offers a comparative analysis of key RIPK3 inhibitors, detailed experimental protocols for assessing their effects, and visual representations of the underlying signaling pathways.
Introduction to RIPK3 Signaling
Receptor-Interacting Protein Kinase 3 (RIPK3) is a serine/threonine kinase that plays a pivotal role in regulating necroptosis, a form of programmed cell death. The canonical necroptosis pathway involves the formation of a signaling complex known as the necrosome, where RIPK1 and RIPK3 interact via their RIP homotypic interaction motifs (RHIM). This leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like (MLKL), the ultimate executioner of necroptosis.[1][2][3]
Beyond this critical role in necroptosis, emerging evidence has illuminated the involvement of RIPK3 in necroptosis-independent signaling pathways that contribute to inflammation. These functions include the activation of NF-κB and the NLRP3 inflammasome, leading to the production of pro-inflammatory cytokines.[4][5][6] Notably, some of these non-necroptotic functions of RIPK3 appear to be independent of its kinase activity and instead rely on its scaffolding function.[4] This dual functionality of RIPK3 underscores the importance of thoroughly characterizing the effects of its inhibitors.
Comparative Analysis of RIPK3 Inhibitors
While a specific compound designated "Ripk3-IN-3" is not prominently featured in the scientific literature, several potent and well-characterized RIPK3 inhibitors are available. This guide will focus on a comparative analysis of three such inhibitors: GSK'872 , GSK'843 , and Zharp-99 .
Performance in Necroptosis Inhibition
The primary function for which RIPK3 inhibitors have been developed is the suppression of necroptosis. The efficacy of these compounds is typically evaluated through in vitro kinase assays and cell-based necroptosis assays.
| Inhibitor | Target | In Vitro IC50 (nM) | Cell-Based Necroptosis Inhibition (IC50/EC50) | Key Observations |
| GSK'872 | RIPK3 | ~1.3 - 6.5 | ~100 - 1000 nM (HT-29 cells) | Potent inhibitor of RIPK3 kinase activity. Widely used as a tool compound.[1] |
| GSK'843 | RIPK3 | ~8.6 | ~100 - 1000 nM (HT-29 cells) | Structurally related to GSK'872 with similar potency in necroptosis inhibition. |
| Zharp-99 | RIPK3 | Kd = 1.35 nM | More potent than GSK'872 in HT-29 and MEF cells. | A newer inhibitor with high potency and efficacy in blocking necroptosis.[1] |
Impact on Necroptosis-Independent Functions
A critical aspect of evaluating RIPK3 inhibitors is their effect on functions beyond necroptosis. A notable necroptosis-independent effect observed with several RIPK3 inhibitors is the induction of apoptosis at higher concentrations. Furthermore, the role of RIPK3 in NF-κB and inflammasome activation suggests that inhibitors may modulate these inflammatory pathways.
| Inhibitor | Effect on Apoptosis | Effect on NF-κB Activation | Effect on Inflammasome Activation |
| GSK'872 | Induces caspase-dependent apoptosis at concentrations >1 µM. | Can inhibit RANKL-induced NF-κB activation in osteoclastogenesis models.[6] | Can inhibit NLRP3 inflammasome activation stimulated by RANKL.[6] |
| GSK'843 | Induces caspase-dependent apoptosis at concentrations >1 µM. | Limited direct comparative data available. | Limited direct comparative data available. |
| Zharp-99 | Induces apoptosis at higher concentrations, reportedly more potent than GSK'872 in MEFs.[1] | Can inhibit LPS/z-VAD-induced expression of inflammatory cytokines (TNFα, CCL3, CXCL1) in mouse BMDMs.[1] | Limited direct comparative data available. |
Note: Direct quantitative comparisons of these inhibitors on NF-κB and inflammasome activation are limited in the current literature. The available data suggests an inhibitory role, but further head-to-head studies are needed for a definitive comparison.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and evaluation methods, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: RIPK3-mediated necroptosis pathway and the point of intervention for RIPK3 inhibitors.
Caption: A generalized workflow for the in vitro and cell-based evaluation of RIPK3 inhibitors.
Detailed Experimental Protocols
In Vitro RIPK3 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant RIPK3.
Materials:
-
Recombinant human RIPK3 protein
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl2, 5 mM EGTA, 20 mM MgCl2, 12.5 mM β-glycerol phosphate, 2 mM EDTA, 2 mM DTT)[1]
-
Test inhibitors (e.g., GSK'872) and DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
96-well white opaque plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the kinase assay buffer.
-
Add the recombinant RIPK3 protein to each well (except for the no-enzyme control).
-
Add the test inhibitor or DMSO to the respective wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and MBP substrate to each well.[1]
-
Incubate the plate at room temperature for 2 hours.[1]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. Luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cell-Based Necroptosis Assay
This assay assesses the ability of an inhibitor to protect cells from induced necroptosis.
Materials:
-
Human colon adenocarcinoma HT-29 cells or mouse embryonic fibroblasts (MEFs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Necroptosis-inducing agents: TNFα, Smac mimetic (e.g., BV6), and a pan-caspase inhibitor (e.g., z-VAD-FMK)
-
Test inhibitors and DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom black plates
Procedure:
-
Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test inhibitor or DMSO for 2 hours.[1]
-
Induce necroptosis by adding a cocktail of TNFα (e.g., 40 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM) to the wells.[1]
-
Incubate the cells for 24-48 hours.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. Luminescence is proportional to the number of viable cells.
-
Calculate the percentage of cell survival relative to the untreated control and determine the EC50 value of the inhibitor.
Immunoprecipitation of the RIPK1-RIPK3 Complex (Necrosome)
This technique is used to determine if an inhibitor affects the formation of the necrosome.
Materials:
-
Cells capable of forming the necrosome (e.g., HT-29 or BMDMs)
-
Necroptosis-inducing agents
-
Test inhibitors and DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies against RIPK1 and RIPK3
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture cells and treat with necroptosis-inducing agents and the test inhibitor as described in the cell-based necroptosis assay.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate the supernatant with an anti-RIPK3 antibody overnight at 4°C.[2][3]
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against RIPK1 and RIPK3 to detect the co-immunoprecipitation of RIPK1 with RIPK3.
NF-κB Reporter Assay
This assay measures the effect of RIPK3 inhibitors on the transcriptional activity of NF-κB.
Materials:
-
HEK293T cells or other suitable cell line
-
NF-κB luciferase reporter plasmid
-
A constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
RIPK3 expression plasmid (optional, for overexpression studies)
-
Stimulating agent (e.g., TNFα or LPS)
-
Test inhibitors and DMSO
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control reporter plasmid.
-
After 24 hours, pre-treat the cells with the test inhibitor or DMSO for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., TNFα) to activate the NF-κB pathway.
-
Incubate for an additional 6-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System.
-
Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity.
-
Compare the normalized luciferase activity in inhibitor-treated cells to that in vehicle-treated cells to determine the effect of the inhibitor on NF-κB activation.
Inflammasome Activation Assay (IL-1β ELISA)
This assay quantifies the secretion of mature IL-1β, a key downstream effector of NLRP3 inflammasome activation.
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
LPS (for priming)
-
NLRP3 inflammasome activator (e.g., ATP or nigericin)
-
Test inhibitors and DMSO
-
Human or mouse IL-1β ELISA kit
-
Microplate reader
Procedure:
-
Culture BMDMs in a 96-well plate.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Pre-treat the cells with the test inhibitor or DMSO for 1 hour.
-
Activate the NLRP3 inflammasome by adding an activator such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM).
-
Incubate for 1-2 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of mature IL-1β in the supernatants using an IL-1β ELISA kit according to the manufacturer's instructions.[7][8][9]
-
Compare the levels of secreted IL-1β in inhibitor-treated samples to vehicle-treated samples.
Conclusion
The evaluation of RIPK3 inhibitors requires a multi-faceted approach that extends beyond their primary role in blocking necroptosis. The well-characterized inhibitors GSK'872, GSK'843, and Zharp-99 demonstrate potent inhibition of RIPK3 kinase activity and necroptotic cell death. However, their propensity to induce apoptosis at higher concentrations highlights a critical necroptosis-independent effect that must be considered in their therapeutic application. Furthermore, the emerging roles of RIPK3 in NF-κB and inflammasome signaling pathways suggest that these inhibitors may have broader anti-inflammatory effects. While current literature provides some evidence for the modulation of these pathways by RIPK3 inhibitors, a clear, quantitative, head-to-head comparison is still needed to fully delineate their differential effects. The experimental protocols provided in this guide offer a robust framework for researchers to conduct such comparative studies and gain a more complete understanding of the pharmacological profiles of novel and existing RIPK3 inhibitors. This comprehensive evaluation is essential for the development of safe and effective therapies targeting RIPK3-mediated pathologies.
References
- 1. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 2. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of RIPK1/RIPK3 ameliorates osteoclastogenesis through regulating NLRP3-dependent NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. affigen.com [affigen.com]
A head-to-head comparison of small molecule inhibitors and genetic approaches to target RIPK3.
For researchers, scientists, and drug development professionals, the targeting of Receptor-Interacting Protein Kinase 3 (RIPK3) presents a critical avenue for therapeutic intervention in a host of inflammatory diseases, neurodegenerative conditions, and cancer. As a key mediator of necroptosis, a form of programmed cell death, the modulation of RIPK3 activity is of significant interest. This guide provides an objective, data-driven comparison of the two primary strategies for targeting RIPK3: small molecule inhibitors and genetic approaches.
This comprehensive analysis delves into the mechanisms, efficacy, and potential pitfalls of each method, supported by experimental data and detailed protocols to aid in the design and interpretation of research studies.
Small Molecule Inhibitors vs. Genetic Approaches: A Quantitative Overview
The choice between utilizing small molecule inhibitors and genetic tools to target RIPK3 depends on the specific research question, desired duration of effect, and the experimental system. The following tables provide a quantitative comparison of these two modalities.
| Small Molecule Inhibitor | Target | Mechanism of Action | In Vitro IC50 (Kinase Assay) | Cellular EC50 (Necroptosis Inhibition) | Key Off-Target Effects |
| GSK'872 | RIPK3 Kinase Domain | ATP-competitive inhibitor | 1.3 - 6.5 nM[1][2] | ~100-1000 nM[1] | Induces RIPK3-dependent apoptosis at higher concentrations (>1 µM)[3][4]; Inhibition of RIPK2 activity[2] |
| GSK'840 | RIPK3 Kinase Domain | ATP-competitive inhibitor | 0.3 - 0.9 nM[1][2] | Not disclosed, but more potent than GSK'872 in cellular assays[2] | Induces RIPK3-dependent apoptosis at higher concentrations[3][4] |
| GSK'843 | RIPK3 Kinase Domain | ATP-competitive inhibitor | 8.6 nM[1][2] | Not disclosed | Induces RIPK3-dependent apoptosis at higher concentrations[3][4]; Inhibition of RIPK2 activity[2] |
| Zharp-99 | RIPK3 Kinase Domain | ATP-competitive inhibitor | More potent than GSK'872[5] | More potent than GSK'872[5] | Induces apoptosis at higher concentrations[3][5] |
| Ponatinib | Multi-kinase | ATP-competitive inhibitor | Potent RIPK3 inhibition (IC50 not specified)[3] | Not specified | Broad kinase inhibition (BCR-ABL, VEGFR, FGFR, etc.)[6] |
| Dabrafenib | B-Raf/Multi-kinase | ATP-competitive inhibitor | Potent RIPK3 inhibition (IC50 not specified)[3] | Not specified | B-Raf and other kinase inhibition[6] |
| Genetic Approach | Target | Mechanism of Action | Typical On-Target Efficiency | Key Off-Target Effects |
| siRNA | RIPK3 mRNA | Induces mRNA degradation | 50-80% knockdown of mRNA/protein[7] | "Seed region" mediated off-target mRNA degradation[8]; Can induce target-independent changes in cell viability[8] |
| CRISPR-Cas9 | RIPK3 gene (DNA) | Creates double-strand breaks leading to gene knockout | >90% knockout in clonal populations[9] | Off-target DNA cleavage at sites with sequence homology to the guide RNA[1][10] |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in RIPK3 signaling and the experimental approaches to its study, the following diagrams have been generated using the DOT language.
Caption: Simplified RIPK3 signaling pathway leading to necroptosis.
Caption: General experimental workflows for the two RIPK3 targeting strategies.
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, detailed protocols for key assays are provided below.
Protocol 1: In Vitro RIPK3 Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a small molecule inhibitor against RIPK3 kinase activity.
Materials:
-
Recombinant human RIPK3 protein
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl2, 5 mM EGTA, 20 mM MgCl2, 12.5 mM β-glycerol phosphate, 2 mM EDTA, 2 mM DTT)[3]
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds (small molecule inhibitors)
-
DMSO (vehicle control)
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the recombinant RIPK3 protein to the kinase assay buffer.
-
Add the diluted test compound or DMSO to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and MBP to each well.[3]
-
Incubate the reaction for a specified time (e.g., 2 hours) at room temperature.[3]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. Luminescence is proportional to kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Necroptosis Inhibition Assay
Objective: To determine the half-maximal effective concentration (EC50) of a small molecule inhibitor or the efficacy of a genetic approach in preventing necroptosis in a cellular context.
Materials:
-
A cell line susceptible to necroptosis (e.g., human HT-29 or mouse L929 cells)[5]
-
Cell culture medium and supplements
-
Necroptosis-inducing agents (e.g., TNF-α, SMAC mimetic, and a pan-caspase inhibitor like z-VAD-fmk)[5]
-
Test compounds or siRNA/CRISPR-Cas9 reagents
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
Procedure:
-
For Small Molecule Inhibitors: a. Plate cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound or DMSO for a predetermined time (e.g., 1-2 hours).[5] c. Induce necroptosis by adding the combination of TNF-α, SMAC mimetic, and z-VAD-fmk. d. Incubate for a sufficient time to induce cell death (e.g., 24-48 hours).[5] e. Measure cell viability using a cell viability assay reagent. f. Calculate the percentage of necroptosis inhibition relative to controls and determine the EC50 value.
-
For Genetic Approaches (siRNA example): a. Plate cells in a 6-well plate. b. Transfect the cells with RIPK3-targeting siRNA or a non-targeting control siRNA using a suitable transfection reagent. c. After 48-72 hours to allow for target knockdown, re-plate the cells into a 96-well plate. d. Induce necroptosis as described in step 1c. e. Measure cell viability as described in step 1e. f. Compare the viability of cells treated with RIPK3 siRNA to control siRNA to determine the percentage of necroptosis inhibition.
Protocol 3: Quantification of RIPK3 Knockdown by qPCR
Objective: To quantify the reduction in RIPK3 mRNA levels following siRNA-mediated knockdown.
Materials:
-
Cells transfected with RIPK3 siRNA or control siRNA
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers specific for RIPK3 and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Harvest cells 48-72 hours post-transfection.
-
Extract total RNA using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using primers for RIPK3 and the housekeeping gene.
-
Calculate the relative expression of RIPK3 mRNA in the siRNA-treated samples compared to the control samples using the ΔΔCt method, normalized to the housekeeping gene.
Protocol 4: Assessment of Off-Target Effects
Objective: To evaluate the potential off-target effects of small molecule inhibitors and genetic approaches.
For Small Molecule Inhibitors (Kinome Scan):
-
Submit the inhibitor to a commercial kinome profiling service.
-
The service will test the inhibitor against a large panel of kinases (e.g., >400) at a fixed concentration (e.g., 1 µM).
-
The results will provide the percentage of inhibition for each kinase, allowing for an assessment of selectivity.
For Genetic Approaches (CRISPR-Cas9 Off-Target Prediction and Validation):
-
In Silico Prediction: Use online tools (e.g., CRISPOR, Cas-OFFinder) to predict potential off-target sites for the designed guide RNA based on sequence homology in the target genome.
-
Experimental Validation (e.g., GUIDE-seq or CIRCLE-seq): a. Perform the CRISPR-Cas9 experiment in the target cells. b. Utilize a method like GUIDE-seq, which incorporates a double-stranded oligodeoxynucleotide (dsODN) tag into DNA double-strand breaks, or CIRCLE-seq, which involves in vitro cleavage of circularized genomic DNA, to identify all cleavage sites.[11] c. Sequence the tagged or linearized DNA fragments and map them to the reference genome to identify both on-target and off-target cleavage events.
Conclusion
Both small molecule inhibitors and genetic approaches offer powerful means to interrogate and modulate RIPK3 function. Small molecule inhibitors provide a rapid and reversible method of action, making them suitable for therapeutic applications and for studying the acute effects of RIPK3 inhibition. However, they can suffer from off-target effects and may induce unintended cellular responses, such as apoptosis.[3][4]
Genetic approaches, such as siRNA and CRISPR-Cas9, offer high specificity and the ability to achieve near-complete loss of function. These methods are invaluable for target validation and for studying the long-term consequences of RIPK3 depletion. Nevertheless, siRNA can have off-target effects through "seed region" interactions, while CRISPR-Cas9 carries the risk of permanent off-target mutations in the genome.[1][8][10]
The choice between these two strategies will ultimately be dictated by the specific experimental goals. For rapid and transient inhibition, small molecules are advantageous. For definitive target validation and the creation of stable loss-of-function models, genetic approaches are superior. A combined approach, where genetic tools are used to validate the on-target effects of small molecule inhibitors, often provides the most robust and reliable data. This guide provides the foundational information and methodologies to empower researchers to make informed decisions in their pursuit of understanding and targeting RIPK3.
References
- 1. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of RIPK3 Type II Inhibitors Using High-Throughput Mechanistic Studies in Hit Triage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined Knockout of RIPK3 and MLKL Reveals Unexpected Outcome in Tissue Injury and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation and Reduction of CRISPR Off-Target Cleavage Events - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Ripk3-IN-3
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of Ripk3-IN-3, a selective and potent kinase inhibitor. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on precautionary principles, drawing from the safety information for the structurally similar compound Ripk3-IN-1 and general best practices for handling potent kinase inhibitors.
Hazard Identification and Precautionary Measures
As a potent kinase inhibitor, this compound should be handled as a potentially hazardous compound. Based on the available data for Ripk3-IN-1, potential hazards may include:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Aquatic Toxicity: May be very toxic to aquatic life with long-lasting effects.
Due to its biological activity, it may also have other unforeseen toxicological properties. Therefore, it is imperative to minimize exposure through all routes: inhalation, skin contact, and ingestion.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure to this compound. The following table summarizes the recommended PPE for various laboratory tasks.
| Task | Recommended Personal Protective Equipment (PPE) |
| Receiving and Unpacking | Nitrile gloves |
| Weighing and Aliquoting (Powder) | Double nitrile gloves, disposable gown, safety glasses with side shields or chemical splash goggles, and a fit-tested N95 respirator (or higher) within a certified chemical fume hood or a ventilated balance enclosure. |
| Solution Preparation | Double nitrile gloves, disposable gown, and safety glasses with side shields or chemical splash goggles. All work should be conducted in a certified chemical fume hood. |
| In Vitro/In Vivo Administration | Double nitrile gloves, disposable gown, and safety glasses with side shields. For procedures with a risk of aerosol generation, a face shield and a fit-tested N95 respirator (or higher) should be worn. Work should be performed in a biosafety cabinet or a chemical fume hood. |
| Waste Disposal | Double nitrile gloves, disposable gown, and safety glasses with side shields. |
| Spill Cleanup | Chemical-resistant gloves (e.g., double nitrile), disposable gown or coveralls, chemical splash goggles, face shield, and a fit-tested respirator with appropriate cartridges. |
Operational Plan for Safe Handling
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from receipt to disposal.
Receiving and Storage
-
Receiving: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Unpacking: Wear nitrile gloves and unpack the shipment in a designated area, preferably within a chemical fume hood.
-
Storage: Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources. Recommended storage temperatures are -20°C for the powder form and -80°C for solutions in solvent.
Weighing and Solution Preparation
-
Engineering Controls: All handling of powdered this compound must be performed in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.
-
Weighing: Wear double nitrile gloves, a disposable gown, and a fit-tested N95 respirator. Use dedicated weighing tools or dispose of them as hazardous waste after use.
-
Solubilization: Prepare stock solutions in a chemical fume hood. Add the solvent slowly to the powder to avoid splashing.
Experimental Use
-
In Vitro: When handling solutions of this compound for cell culture or other in vitro assays, wear appropriate PPE and work in a biosafety cabinet or chemical fume hood.
-
In Vivo: For animal studies, wear appropriate PPE. Be mindful of potential contamination of animal bedding and cages. Handle animal waste as potentially contaminated.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound must be segregated as hazardous chemical waste. This includes:
-
Solid Waste: Contaminated gloves, gowns, pipette tips, vials, and any other disposable materials.
-
Liquid Waste: Unused solutions, media from treated cells, and solvent rinses.
-
Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Waste Collection:
-
Use clearly labeled, leak-proof containers for both solid and liquid hazardous waste.
-
Keep waste containers closed when not in use.
-
Store waste containers in a designated secondary containment area.
-
-
Final Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Spill and Emergency Procedures
-
Minor Spill (in a fume hood):
-
Wear appropriate PPE (double gloves, gown, eye protection).
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.
-
Decontaminate the area with an appropriate solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area.
-
Alert others in the vicinity and your laboratory supervisor.
-
Contact your institution's EHS or emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
-
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
By adhering to these safety protocols, researchers can minimize the risks associated with handling the potent kinase inhibitor this compound and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and EHS office for additional information and requirements.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
